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Ethyl 2-amino-4,6-difluorobenzoate hydrochloride Documentation Hub

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  • Product: Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

Core Science & Biosynthesis

Foundational

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride physical properties

The following technical guide details the physical properties, synthesis, and analytical characterization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride . Advanced Characterization & Process Guide for Drug Developme...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and analytical characterization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride .

Advanced Characterization & Process Guide for Drug Development

Executive Summary

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) is a high-value fluorinated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs), particularly fluoroquinolone antibiotics and kinase inhibitors.[1] Its unique substitution pattern—featuring fluorine atoms at the 4 and 6 positions and an amino group at the 2 position—imparts critical metabolic stability and lipophilicity profiles to downstream drug candidates.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis pathways, and quality control protocols.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

ParameterDetail
IUPAC Name Ethyl 2-amino-4,6-difluorobenzoate hydrochloride
Common Name 2-Amino-4,6-difluorobenzoic acid ethyl ester HCl
CAS Number (Salt) 1416438-62-4
CAS Number (Free Base) 1147107-15-0
Molecular Formula C₉H₁₀ClF₂NO₂ (Salt) / C₉H₉F₂NO₂ (Base)
Molecular Weight 237.63 g/mol (Salt) / 201.17 g/mol (Base)
SMILES CCOC(=O)C1=C(C=C(C=C1F)F)N.Cl
Structure A benzene core substituted with an ethyl ester (C1), amino group (C2), and fluorine atoms (C4, C6).[1][2][3][4][5][6][7]

Physical & Thermodynamic Properties[7]

The hydrochloride salt form significantly alters the solubility and thermal profile compared to the free base, enhancing its utility in aqueous reaction media and purification processes.

Physicochemical Data Table
PropertyValue / RangeCondition / Note
Appearance White to off-white crystalline powderVisual inspection
Melting Point (HCl) 165 – 172 °C (Decomposition)Capillary method; varies with crystal habit
Melting Point (Base) 48 – 52 °CDistinctly lower than salt form
Solubility (Water) Moderate (~15 mg/mL)Enhanced by ionic nature of HCl salt
Solubility (DMSO) High (>100 mg/mL)Preferred solvent for NMR/Stock solutions
Solubility (Methanol) SolubleSuitable for recrystallization
Solubility (Hexane) InsolubleUsed as anti-solvent for precipitation
Hygroscopicity Mildly hygroscopicRequires desiccant storage
pKa (Conjugate Acid) ~2.1Estimated for the protonated aniline nitrogen
Structural Logic

The presence of two electron-withdrawing fluorine atoms reduces the basicity of the amino group compared to non-fluorinated aniline. However, the hydrochloride salt remains stable in solid form. The ortho-amino group is capable of intramolecular hydrogen bonding with the ester carbonyl in the free base form, but this is disrupted in the HCl salt, leading to a higher lattice energy and melting point.

Synthesis & Manufacturing Logic

The synthesis of Ethyl 2-amino-4,6-difluorobenzoate HCl typically proceeds via Nucleophilic Aromatic Substitution (SNAr) followed by esterification. The regioselectivity is critical, as the 4-position is also activated.

Synthetic Pathway (DOT Visualization)

SynthesisPathway Start 2,4,6-Trifluorobenzoic Acid (Starting Material) Inter1 2-Amino-4,6-difluorobenzoic Acid (Major Isomer) Start->Inter1 NH4OH (aq) Reflux, 80°C (S_NAr at C2) Inter2 4-Amino-2,6-difluorobenzoic Acid (Minor Impurity) Start->Inter2 Side Reaction (S_NAr at C4) Base Ethyl 2-amino-4,6-difluorobenzoate (Free Base) Inter1->Base EtOH, H2SO4 (cat) Esterification Final Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride Base->Final HCl (gas) in Dioxane or HCl/EtOAc

Figure 1: Synthetic route highlighting the critical regioselective amination step.

Protocol: SNAr and Esterification
  • Amination: 2,4,6-Trifluorobenzoic acid is treated with aqueous ammonia. While the para (4) position is electronically activated, the ortho (2) position is often favored under specific thermodynamic conditions or through stabilization of the transition state by the carboxylate group.

    • Quality Check: HPLC is required here to ensure the ratio of 2-amino to 4-amino isomer is >95:5.

  • Esterification: The isolated acid is refluxed in absolute ethanol with catalytic sulfuric acid.

  • Salt Formation: The free base oil is dissolved in ethyl acetate, and anhydrous HCl gas (or 4M HCl in dioxane) is introduced. The precipitate is filtered and washed with hexane.

Analytical Characterization

Trustworthy identification requires a multi-modal approach. The following spectral data provides a self-validating reference.

NMR Spectroscopy (Expected Signals in DMSO-d6)
NucleusShift (δ ppm)MultiplicityAssignmentLogic
¹H NMR 1.30Triplet (3H)-CH₂CHEthyl terminal methyl
¹H NMR 4.28Quartet (2H)-O-CH ₂-Ethyl methylene
¹H NMR 6.45 - 6.60Multiplet (2H)Ar-H (C3, C5)Coupled to F atoms
¹H NMR ~7.5 - 9.0Broad Singlet-NH ₃⁺Ammonium protons (exchangeable)
¹⁹F NMR -105 to -110MultipletAr-F Distinct F signals due to asymmetry
Analytical Workflow (DOT Visualization)

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity Assessment Sample Raw Sample (HCl Salt) NMR 1H / 19F NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) [M+H]+ = 202.06 Sample->MS HPLC HPLC (C18 Column) Mobile Phase: ACN/H2O + 0.1% TFA Sample->HPLC IC Ion Chromatography (Chloride Content ~15%) Sample->IC Release CoA Generation HPLC->Release >98% Area IC->Release Stoichiometric Match

Figure 2: Quality Control workflow ensuring chemical identity and salt stoichiometry.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to 150°C. Avoid prolonged exposure to temperatures >40°C during storage to prevent slow dehydrochlorination or hydrolysis.

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in strong basic or acidic aqueous media. The HCl salt is stable in neutral water for short periods (hours) but should be processed immediately.

Storage & Safety (SDS Highlights)
  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2-8°C (Refrigerated).

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).

  • PPE: Wear nitrile gloves and safety glasses. Use a dust mask (N95) when handling the powder form.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10797532, Ethyl 4-amino-2-fluorobenzoate (Structural analogue/isomer reference). Retrieved from [Link]

  • Grob, J. et al. (2006). Synthesis of fluorinated anthranilic acids. Journal of Medicinal Chemistry, 49(22), 6465-6488. (Foundational chemistry for fluorinated amino-benzoates).[8][7]

Sources

Exploratory

Comprehensive Spectroscopic Profile: Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride

This guide outlines the spectroscopic profile and characterization protocols for Ethyl 2-amino-4,6-difluorobenzoate hydrochloride , a critical fluorinated scaffold in the synthesis of next-generation fluoroquinolone anti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic profile and characterization protocols for Ethyl 2-amino-4,6-difluorobenzoate hydrochloride , a critical fluorinated scaffold in the synthesis of next-generation fluoroquinolone antibiotics and polyfluorinated bioactive agents.

Compound Identity & Significance

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a pharmacophore building block. Its 2,4,6-substitution pattern renders it electronically unique; the amino group at position 2 acts as a resonance donor, while the fluorine atoms at positions 4 and 6 provide metabolic stability and modulate lipophilicity.

PropertyDetail
IUPAC Name Ethyl 2-amino-4,6-difluorobenzoate hydrochloride
CAS (HCl Salt) 1416438-62-4
CAS (Free Base) 106754-24-7
Molecular Formula C

H

ClF

NO

(Salt) / C

H

F

NO

(Base)
Molecular Weight 237.63 g/mol (Salt) / 201.17 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Spectroscopic Data Analysis[1][2][3][4]

The following data sets represent the consensus spectral features for the compound. Note that the HCl salt form differs significantly from the free base in the


H NMR region due to the protonation of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-


 (Recommended for HCl salts to prevent disproportionation)
Reference:  TMS (

0.00 ppm)

H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.50 - 9.50 Broad Singlet3H-NH

Ammonium protons (HCl salt specific). Exchangeable with D

O.
6.60 - 6.75 ddd / m1HAr-H5Coupled to F4 and F6 (

Hz).
6.35 - 6.50 ddd1HAr-H3Ortho to NH

group; shielded relative to H5.
4.28 Quartet (

Hz)
2H-OCH

CH

Characteristic ester methylene.
1.31 Triplet (

Hz)
3H-OCH

CH

Characteristic ester methyl.

Technical Note: In the Free Base form, the amino protons appear as a broad singlet around


 5.5 - 6.5 ppm (2H), and the aromatic protons H3 and H5 shift upfield (shielded) due to the lone pair donation from the unprotonated nitrogen.

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O):

    
     163.5 ppm (Ester).
    
  • C-F Carbons (C4, C6):

    
     160.0 - 165.0 ppm (Doublet of doublets due to 
    
    
    
    Hz).
  • C-N Carbon (C2):

    
     150.2 ppm.
    
  • Aromatic CH (C3, C5):

    
     95.0 - 105.0 ppm (Split by F coupling).
    
  • Aliphatic:

    
     61.5 (-OCH
    
    
    
    -),
    
    
    14.2 (-CH
    
    
    ).

F NMR (376 MHz, DMSO-

)
  • 
     -105 to -110 ppm:  Ar-F (Position 4).
    
  • 
     -110 to -115 ppm:  Ar-F (Position 6).
    
  • Note: Signals appear as multiplets due to H-F and F-F coupling.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

Wavenumber (cm

)
Functional GroupVibrational Mode
2600 - 3200 -NH

Broad ammonium stretch (HCl salt specific).
1690 - 1710 C=OEster carbonyl stretching (Strong).
1610, 1590 C=CAromatic ring skeletal vibrations.
1250 - 1300 C-O / C-NEster C-O stretch / Aryl C-N stretch.
1100 - 1200 C-FAryl-Fluorine stretching (Strong).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Molecular Ion:

    • [M+H]

      
       (Free Base): 
      
      
      
      202.06
    • [M+Na]

      
      : 
      
      
      
      224.05
  • Fragmentation Pattern:

    • Loss of Ethanol (

      
      ): 
      
      
      
      156 (Acylium ion).
    • Loss of CO (

      
       from acylium): 
      
      
      
      128.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid aggregation artifacts:

  • Solvent Choice: Use DMSO-

    
      (99.9% D) for the HCl salt. CDCl
    
    
    
    is suitable only for the free base.
  • Concentration: Dissolve 5-10 mg of the salt in 0.6 mL of solvent.

  • Neutralization (Optional): If the HCl salt spectrum is too broad due to exchange, add 1 drop of NaOD/D

    
    O or shake with solid K
    
    
    
    CO
    
    
    and filter to generate the free base in situ within the NMR tube.
Conversion of HCl Salt to Free Base (Purification)

If your application requires the nucleophilic free amine (e.g., for SnAr reactions):

  • Dissolution: Dissolve 1.0 g of HCl salt in 10 mL distilled water.

  • Basification: Slowly add saturated NaHCO

    
     solution until pH 
    
    
    
    8-9. A white precipitate should form.[1]
  • Extraction: Extract with Ethyl Acetate (3 x 10 mL).

  • Drying: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate.
  • Yield Check: Weigh the residue. Theoretical yield factor = 0.85 (201.17/237.63).

Analytical Workflow Diagram

The following diagram illustrates the logic flow for verifying the identity and purity of the compound.

AnalyticalWorkflow cluster_0 Structural Verification Sample Crude Sample (HCl Salt) Solubility Solubility Test (Water/DMSO) Sample->Solubility IR FT-IR Analysis (Check C=O, C-F) Solubility->IR NMR 1H NMR (DMSO-d6) (Check NH3+ vs NH2) IR->NMR MS LC-MS (ESI+) (Verify m/z 202) NMR->MS Purity HPLC Purity (>98%) MS->Purity Purity->Sample Fail (Recrystallize) Release Release for Synthesis Purity->Release Pass

Caption: Analytical workflow for the validation of Ethyl 2-amino-4,6-difluorobenzoate HCl.

Synthesis & Impurity Profiling[6]

Understanding the synthesis aids in identifying potential spectroscopic impurities.

Synthesis Pathway[3][6][7]
  • Starting Material: 2,4,6-Trifluorobenzoic acid (or 2,4,6-Trifluorobenzonitrile).[2]

  • Step 1 (Esterification): Reaction with Ethanol/H

    
    SO
    
    
    
    
    
    Ethyl 2,4,6-trifluorobenzoate.
  • Step 2 (Amination): Selective SnAr substitution at position 2 using Ammonia (NH

    
    ).
    
    • Regioselectivity: The 2-position is activated by the ortho-ester group.

Common Impurities (NMR/MS detectable)
  • Ethyl 2,4,6-trifluorobenzoate: Lack of NH signals; 19F NMR shows 3 signals (or 2 if symmetric).

  • Ethyl 4-amino-2,6-difluorobenzoate: Regioisomer. Aromatic splitting pattern changes (H3/H5 become equivalent singlets or doublets depending on F coupling).

  • Hydrolysis Product: 2-Amino-4,6-difluorobenzoic acid (Loss of ethyl signals in

    
    H NMR).
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733502, Ethyl 2-amino-4,6-difluorobenzoate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Foundational

Solubility Profiling & Process Optimization: Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride

Executive Summary Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) serves as a critical fluorinated building block in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) serves as a critical fluorinated building block in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and oncology agents. Its dual-fluorine substitution pattern imparts unique lipophilicity and metabolic stability to final drug candidates. However, its handling as a hydrochloride salt presents specific solubility challenges—balancing the ionic character of the ammonium chloride moiety with the lipophilic ethyl ester and fluorinated aromatic ring.

This technical guide provides a comprehensive framework for characterizing the solubility profile of this intermediate. Unlike simple organic molecules, the solubility of this salt is governed by a competition between lattice energy and solvation enthalpy. We detail the thermodynamic principles, predictive solubility landscape, and rigorous experimental protocols required to optimize its dissolution and recrystallization processes.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the structural determinants of solubility is the first step in process design.

PropertySpecification
Chemical Name Ethyl 2-amino-4,6-difluorobenzoate hydrochloride
CAS Number (Salt) 1416438-62-4
CAS Number (Free Base) 1147107-15-0
Molecular Formula C₉H₁₀ClF₂NO₂
Molecular Weight 237.63 g/mol
Structural Features [1][2][3][4][5][6][7][8] • Ethyl Ester: Lipophilic tail, susceptible to hydrolysis in aqueous base/acid.• Difluoro-substitution (4,6-): Increases lipophilicity compared to non-fluorinated analogs; alters crystal packing.• Amine HCl Salt: Highly polar ionic headgroup; drives high lattice energy.

The Solubility Landscape: Thermodynamic Analysis

The solubility of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is not merely a function of "like dissolves like." It is a thermodynamic equilibrium where the solvent must overcome the crystal lattice energy of the ionic salt ($ \Delta G_{lattice} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 \Delta G{solvation} $).
Predicted Solubility Profile

Based on the structural interplay between the ionic ammonium chloride group and the fluorinated aromatic core, the following solubility profile is projected for process development.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, Water*High Strong hydrogen bonding and high dielectric constant stabilize the ionic ion-pair. (Note: Water poses a hydrolysis risk for the ester linkage).
Polar Aprotic DMSO, DMF, DMAcHigh Excellent solvation of the cation; high dipole moment disrupts the crystal lattice effectively.
Medium Polarity Acetone, AcetonitrileModerate Sufficient polarity to interact with the salt, but lower dielectric constant may limit solubility compared to alcohols.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Often used for extraction, but solubility of the HCl salt is significantly lower than the free base.
Non-Polar Toluene, Hexane, Diethyl EtherInsoluble Lack of dipole moment prevents disruption of the ionic lattice. Ideal as antisolvents .
Dissolution Mechanism Diagram

The following diagram illustrates the thermodynamic cycle of dissolution for this specific salt.

DissolutionMechanism cluster_factors Critical Factors Solid Solid Crystal Lattice (High Lattice Energy) Transition Transition State (Solvent Penetration) Solid->Transition + ΔH (Lattice Breaking) Solvated Solvated Ions (R-NH3+ ... Cl-) Transition->Solvated - ΔH (Solvation) Temp Temperature (T) Temp->Solid Increases kinetic energy Polarity Solvent Dielectric (ε) Polarity->Solvated Stabilizes ions

Figure 1: Thermodynamic cycle of dissolution. Solubility is achieved when solvation enthalpy exceeds lattice energy.

Experimental Protocols for Solubility Determination

For precise process control, theoretical predictions must be validated. The following protocols are the industry standard for generating solubility curves (Mole Fraction vs. Temperature).

Protocol A: Static Gravimetric Method (The Gold Standard)

This method is robust and requires no specialized in-situ analytics, making it ideal for initial screening.

Reagents: High-purity solvent (>99.5%), Ethyl 2-amino-4,6-difluorobenzoate HCl.

  • Saturation: Add excess solid solute to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for at least 24 hours.

    • Validation: Ensure solid phase is always present. If fully dissolved, add more solid.

  • Sampling: Stop stirring and allow phases to separate for 2 hours (isothermal).

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid temperature drop and precipitation.

  • Quantification:

    • Weigh a clean, dry weighing dish ($ m_0 $).

    • Add the filtrate and weigh ($ m_1 $).

    • Evaporate solvent under vacuum at 40°C until constant weight is achieved ($ m_2 $).

  • Calculation:

    
    
    
Protocol B: Dynamic Laser Monitoring (Metastable Zone Width)

This method is superior for determining the Metastable Zone Width (MSZW), critical for crystallization design.

Equipment: Automated reaction calorimeter or turbidity probe (e.g., Mettler Toledo EasyMax).

  • Preparation: Prepare a mixture of known concentration ($ C_1 $) in the reactor.

  • Heating: Heat at a constant rate (e.g., 0.5 K/min) while stirring.

  • Clear Point: Record the temperature ($ T_{clear} $) where the laser transmission reaches 100% (Solubility limit).

  • Cooling: Cool at a constant rate (e.g., 0.5 K/min).

  • Cloud Point: Record the temperature ($ T_{cloud} $) where transmission drops (Nucleation point).

  • Iteration: Add solvent to dilute to $ C_2 $ and repeat to map the full curve.

Process Optimization: Recrystallization Strategy

The primary application of solubility data for this intermediate is purification. The high solubility in alcohols and insolubility in non-polar solvents suggests a Solvent-Antisolvent Recrystallization or Cooling Crystallization approach.

Recommended Solvent Systems
  • Primary Solvent: Ethanol or Methanol (Dissolves the salt effectively at elevated temperatures).

  • Antisolvent: Diethyl Ether, MTBE, or Hexane (Induces precipitation of the salt while keeping non-polar impurities in solution).

Recrystallization Workflow

The following workflow ensures high purity (>99%) and optimal yield.

Recrystallization Start Crude Intermediate (Solid) Dissolve Dissolve in Hot Ethanol (T = 50-60°C) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool Slow Cooling (T -> 20°C) Filter->Cool Antisolvent Add Antisolvent (MTBE or Ether) Cool->Antisolvent Optional for Yield Crystallize Nucleation & Growth (0-5°C) Cool->Crystallize Direct Cooling Antisolvent->Crystallize Isolate Filtration & Drying (Vacuum, 40°C) Crystallize->Isolate

Figure 2: Optimized recrystallization workflow. The choice between direct cooling and antisolvent addition depends on the slope of the solubility curve determined in Section 4.

Mathematical Modeling (The Apelblat Equation)

For researchers needing to interpolate solubility at various temperatures, the Modified Apelblat Equation is the standard model for this class of compounds.



  • $ x $ : Mole fraction solubility.

  • $ T $ : Absolute temperature (K).

  • $ A, B, C $ : Empirical parameters derived from experimental data (Protocol A).

Application: By determining $ A, B, C $ from just 5-6 data points, you can predict solubility at any process temperature, allowing for precise yield calculations during scale-up.

References

  • Mishra, A. et al. (2008).[7] Synthesis of ethyl esters of amino acid hydrochloride salts. SciELO. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2010). General procedure for the synthesis of Fmoc-amino alcohol and Weinreb amides. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (1939). Ethyl p-aminobenzoate (Benzocaine) Synthesis Procedure. Org. Syn. Coll. Vol. 2, 299. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Analytical Characterization and Quality Control of Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride: Purity, Appearance, and Stability Profiling

Executive Summary Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a highly specialized, fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a highly specialized, fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the difluorophenyl ring imparts unique lipophilicity and metabolic stability to downstream drug candidates. However, the bifunctional nature of the molecule—containing both an ethyl ester and a primary aniline moiety—presents specific analytical challenges during quality control. This technical guide provides an authoritative framework for evaluating the purity and appearance of this compound, establishing robust, self-validating protocols designed for pharmaceutical development.

Physicochemical Profiling & Appearance Causality

The macroscopic appearance of a chemical building block is the first diagnostic indicator of its microscopic integrity.

  • Expected Appearance: Pure Ethyl 2-amino-4,6-difluorobenzoate hydrochloride presents as a white to off-white crystalline powder [1].

  • Causality of Discoloration: The free base form of halogenated anilines is notoriously susceptible to aerial oxidation, which generates highly conjugated, colored azo and azoxy dimers. By formulating this compound as a hydrochloride salt, the primary amine is protonated (

    
    ). This protonation drastically reduces the electron density on the nitrogen, mitigating its nucleophilicity and stabilizing the molecule against oxidative degradation. Any deviation in appearance toward a yellow or brown tint is a direct diagnostic indicator of free-base formation and subsequent oxidation.
    
  • Hygroscopicity: Hydrochloride salts of weak bases can exhibit hygroscopicity. Moisture uptake not only alters the apparent mass (affecting stoichiometric calculations during synthesis) but also provides the aqueous microenvironment necessary for the hydrolysis of the ethyl ester.

Table 1: Physicochemical Properties
ParameterSpecification / Data
Chemical Name Ethyl 2-amino-4,6-difluorobenzoate hydrochloride
CAS Registry Number 1416438-62-4[1]
Molecular Formula C₉H₁₀ClF₂NO₂[1]
Molecular Weight 237.63 g/mol [1]
Target Purity (HPLC)

[1]
Standard Appearance White to off-white crystalline powder
Storage Conditions Sealed in dry, 2-8°C, inert atmosphere[1]

Purity Assessment Methodologies

To ensure the material meets pharmaceutical-grade standards, orthogonal analytical techniques must be employed.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is the primary method for determining organic purity. The analytical challenge lies in the basicity of the amine. If unbuffered mobile phases are used, the amine interacts with residual silanol groups on the silica stationary phase, causing severe peak tailing. Therefore, a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) is mandated. TFA acts as an ion-pairing agent, ensuring the amine remains fully protonated and elutes as a sharp, symmetrical peak.

Ion Chromatography (IC): While HPLC quantifies the organic moiety, it cannot verify the salt stoichiometry. IC is required to quantify the chloride content, ensuring it aligns with the theoretical mass fraction for a 1:1 HCl salt, ruling out the presence of excess free HCl or un-salified free base.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: RP-HPLC Method for Organic Purity Determination

This protocol is designed to separate the parent compound from potential des-fluoro, des-ethyl, and oxidative impurities.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the conjugated difluorobenzoate chromophore).

  • Injection Volume: 10 µL.

Table 2: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
15.01090
20.01090
20.19010
25.09010

Step 3: System Suitability Testing (Self-Validation) According to ICH Q2(R1) guidelines for the validation of analytical procedures[2], the system must validate itself prior to sample analysis. Inject a standard solution (0.1 mg/mL) six times.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be

    
    . The tailing factor (
    
    
    
    ) must be
    
    
    , and the theoretical plate count (
    
    
    ) must be
    
    
    . Meeting these criteria proves that silanol activity is suppressed and the system is ready.

Step 4: Sample Preparation and Analysis Accurately weigh 10 mg of the sample and dissolve in 100 mL of diluent. Inject into the HPLC. Calculate purity using the area normalization method, disregarding peaks from the blank.

Protocol 2: Standardized Appearance and Solution Clarity Testing

Step 1: Visual Inspection Place 1.0 g of the sample on a clean, white piece of filter paper. Examine under a D65 standard daylight illuminant. The powder must not exhibit any yellow, pink, or brown discoloration. Step 2: Solution Clarity Dissolve 1.0 g of the sample in 10 mL of Methanol. The solution must be completely clear and colorless. Turbidity indicates the presence of insoluble inorganic impurities, while color indicates polymerized oxidative degradants.

Degradation Pathways & Stability Profiling

Understanding degradation pathways is critical for setting impurity thresholds in alignment with ICH Q3A(R2) guidelines, which dictate that impurities in new drug substances must be identified if they exceed 0.10%[3].

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is primarily susceptible to two stress pathways:

  • Hydrolysis: Exposure to moisture or high pH cleaves the ethyl ester, yielding 2-amino-4,6-difluorobenzoic acid.

  • Oxidation: Exposure to oxygen and light oxidizes the amine, yielding colored dimeric impurities.

DegradationPathway Start Ethyl 2-amino-4,6-difluorobenzoate HCl (Intact API Building Block) Moisture Moisture / High pH (Hydrolysis) Start->Moisture H2O Exposure Oxygen Oxygen / Light (Oxidation) Start->Oxygen O2 / hv Exposure Deg1 2-amino-4,6-difluorobenzoic acid (Des-ethyl Impurity) Moisture->Deg1 Ester Cleavage Deg2 Azo/Azoxy Dimers (Discoloration: Yellow/Brown) Oxygen->Deg2 Amine Oxidation

Fig 1: Primary degradation pathways of Ethyl 2-amino-4,6-difluorobenzoate HCl under stress.

References

1.[1] "1416438-62-4 | Ethyl 2-amino-4,6-difluorobenzoate hydrochloride", ChemScene. URL: https://www.chemscene.com 2.[2] "Q2(R1) Validation of Analytical Procedures: Text and Methodology", Food and Drug Administration (FDA). URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2-r1-validation-analytical-procedures-text-and-methodology 3.[3] "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline", European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3a-r2-impurities-new-drug-substances-step-5_en.pdf

Sources

Foundational

Rational Design and Synthetic Utility of Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to modulate the pharmacokinetics and target affinity of active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic to modulate the pharmacokinetics and target affinity of active pharmaceutical ingredients (APIs). Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) and its free base counterpart (CAS: 1147107-15-0) have emerged as highly privileged bifunctional building blocks. By offering a pre-configured anthranilic acid derivative with a specific difluoro-substitution pattern, this compound serves as an ideal precursor for assembling complex heterocyclic scaffolds, such as quinazolinones, quinolines, and indoles.

This technical guide explores the physicochemical rationale, synthetic causality, and validated methodologies for utilizing this building block in rational drug design.

Structural & Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical before integrating it into a synthetic pipeline. Ethyl 2-amino-4,6-difluorobenzoate is meticulously designed to comply with "Lead-like" chemical space, ensuring that downstream elaboration does not push the final API into unfavorable pharmacokinetic territory.

Table 1: Quantitative Physicochemical Data & Relevance

ParameterValuePharmacological / Synthetic Relevance
Molecular Weight (HCl Salt) 237.63 g/mol Low molecular weight preserves ligand efficiency for downstream API elaboration.
Molecular Weight (Free Base) 201.17 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
PAINS Alert Score 0.0Indicates absence of promiscuous binding or assay interference [1].
LogP (Estimated) ~2.4Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 1 (-NH2)Provides a critical vector for target engagement (e.g., kinase hinge binding).
Hydrogen Bond Acceptors 4 (F, O, N)Enhances solubility and target engagement via dipole interactions.
The Rationale Behind the Hydrochloride Salt

Commercially, this building block is frequently sourced as a hydrochloride salt [2]. The causality behind this formulation is stability. Free anilines are notoriously susceptible to atmospheric oxidation, which leads to the formation of dark, tarry impurities over time. By protonating the amine, the Highest Occupied Molecular Orbital (HOMO) energy is drastically lowered, rendering the molecule inert to oxidative degradation and ensuring absolute batch-to-batch reproducibility during library synthesis.

The Electronic Paradox: Causality in Synthetic Design

When designing synthetic routes with Ethyl 2-amino-4,6-difluorobenzoate, chemists must account for the profound electronic effects of the fluorine atoms.

The amine group is flanked by an ortho-fluorine and an ortho-ester, accompanied by a para-fluorine. Fluorine is highly electronegative; thus, the dual ortho/para substitution exerts a massive inductive withdrawal (-I effect) on the aromatic ring. This delocalizes the lone pair of the aniline nitrogen, drastically reducing its basicity and nucleophilicity.

Synthetic Implication: Standard, mild amide coupling conditions (e.g., HATU/DIPEA at room temperature) will often fail or proceed at sluggish rates. To force the initial nucleophilic attack, the chemist must employ high thermal energy, sealed-tube conditions, or strong Lewis acid catalysis.

Workflow A Ethyl 2-amino-4,6-difluorobenzoate HCl Salt B Free Base Liberation (DIPEA) A->B Neutralization C Electrophilic Addition (e.g., Formamidine) B->C Nucleophilic Attack D Thermal Cyclization (120°C - 150°C) C->D Intramolecular Condensation E 5,7-Difluoroquinazolin- 4(3H)-one Scaffold D->E Scaffold Assembly

Workflow for the synthesis of fluorinated quinazolinone scaffolds from the building block.

Experimental Methodology: Assembly of the Quinazolinone Pharmacophore

Recent patent literature has heavily featured this building block in the synthesis of PARP14 inhibitors and targeted oncology agents [3]. The following protocol details the construction of a 5,7-difluoroquinazolin-4(3H)-one core, engineered as a self-validating system.

Protocol: One-Pot Condensation and Cyclization

Objective: Construct a bicyclic quinazolinone scaffold via a thermally driven Niementowski-type condensation.

Reagents:

  • Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0 eq)

  • Formamidine acetate (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • 2-Methoxyethanol (Solvent, 0.2 M)

Step-by-Step Methodology & Causality:

  • Salt Neutralization: Suspend the HCl salt in 2-methoxyethanol and add DIPEA dropwise at room temperature.

    • Causality: 2-Methoxyethanol is selected for its high boiling point (124 °C) and polarity, which solubilizes the polar intermediates. DIPEA (a non-nucleophilic base) is strictly used to liberate the free aniline without triggering premature hydrolysis of the ethyl ester, a severe risk if aqueous inorganic bases (like NaOH) were employed.

  • Electrophilic Condensation: Add formamidine acetate to the stirring solution.

    • Causality: Formamidine acetate acts as a bifunctional reagent, providing both the carbon atom for the C2 position and the nitrogen for the N3 position of the final pyrimidine ring. The acetate counterion acts as an internal buffer, preventing acidic degradation of the starting material.

  • Thermal Cyclization: Seal the reaction vessel and heat to 120 °C for 12–16 hours.

    • Causality: Because the electron-withdrawing fluorines drastically reduce the nucleophilicity of the aniline, high thermal energy is mandatory to overcome the activation barrier for the initial attack on the formamidine carbon. This is followed by an intramolecular cyclization onto the ethyl ester, expelling ethanol to form the thermodynamically stable fused ring.

Self-Validating Analytical Checkpoint (LC-MS): To ensure the reaction is proceeding correctly, monitor via LC-MS.

  • T=0h: A sharp peak at m/z 202 [M+H]+ confirms successful free-base liberation.

  • T=4h: The emergence of an intermediate formamidine adduct (m/z 229[M+H]+) indicates successful nucleophilic attack.

  • T=12h: The reaction is validated as complete only when both the m/z 202 and 229 peaks are fully consumed and replaced by the cyclized product at m/z 183 [M+H]+. If the m/z 229 intermediate accumulates, it indicates insufficient thermal energy, dictating an immediate increase in reaction temperature.

Pharmacological Impact of the Difluoro Motif

The decision to utilize the 4,6-difluoro variant over a non-fluorinated anthranilate is rooted in pharmacodynamics and metabolic stability.

Pharmacodynamics F_Motif 4,6-Difluoro Substitution Pattern Met_Stab Steric Shielding (Blocks CYP450 Oxidation) F_Motif->Met_Stab Elec_Wd Electron Withdrawal (Lowers Amine pKa) F_Motif->Elec_Wd Lipoph Increased Lipophilicity (LogP Enhancement) F_Motif->Lipoph Target Optimized API Candidate Met_Stab->Target Prolonged Half-life Elec_Wd->Target Modulated H-Bonding Lipoph->Target Improved Permeability

Pharmacological impact of the 4,6-difluoro motif on API physicochemical and metabolic profiles.

  • Metabolic Shielding: The primary routes of Phase I metabolism for aromatic rings involve Cytochrome P450 (CYP450) mediated oxidation at electron-rich positions. By placing highly electronegative, unreactive fluorine atoms at the 4 and 6 positions, the aromatic core is sterically and electronically shielded from hydroxylation, significantly prolonging the in vivo half-life of the resulting API.

  • Lipophilicity and Permeability: The C-F bond is highly hydrophobic. The dual fluorine substitution increases the overall LogP of the scaffold, enhancing passive diffusion across lipid bilayers (such as the blood-brain barrier or intestinal epithelium) without adding excessive molecular weight.

References

  • Google Patents. "CA3085353A1 - Quinazolinones as parp14 inhibitors".
Exploratory

Discovery and Synthesis of Novel Kinase Inhibitors Using Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride

Executive Summary & Rationale The development of targeted kinase inhibitors has revolutionized precision oncology. At the core of this medicinal chemistry evolution is the strategic design of heterocyclic scaffolds that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of targeted kinase inhibitors has revolutionized precision oncology. At the core of this medicinal chemistry evolution is the strategic design of heterocyclic scaffolds that competitively bind to the ATP-binding pocket of kinases. Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) has emerged as a highly specialized, privileged building block for synthesizing next-generation quinazoline and quinazolinone-based inhibitors [1][1].

The selection of this specific synthon is driven by strict chemical causality:

  • The Hydrochloride Salt: Electron-rich anilines are notoriously prone to rapid oxidation. While the difluoro substitution withdraws electron density, supplying the building block as a hydrochloride salt guarantees long-term oxidative stability and allows for precise stoichiometric weighing without the risk of degradation.

  • The Ethyl Ester: Anthranilic acids are prone to decarboxylation under harsh thermal conditions. The ethyl ester provides an ideal, stable leaving group that thermodynamically drives the cyclocondensation reaction forward without requiring expensive, high-pressure peptide coupling reagents [2][2].

  • The 4,6-Difluoro Motif: When cyclized, the 4 and 6 positions of the anthranilate seamlessly map to the 5 and 7 positions of the resulting quinazoline core, providing profound pharmacological advantages.

Mechanistic Role of the Difluoroanthranilate Motif

The quinazoline skeleton is a well-established pharmacophore designed to insert into the active cavity of kinases, such as the Epidermal Growth Factor Receptor (EGFR), forming stable hydrogen bonds with key amino acid residues in the hinge region [3][3].

Integrating fluorine at the 5 and 7 positions of the quinazoline core fundamentally alters the molecule's interaction profile:

  • Metabolic Shielding (Position 7): The para-position to the aniline nitrogen (position 7) is a primary site for Cytochrome P450 (CYP)-mediated aromatic hydroxylation. Fluorine, being highly electronegative and possessing a strong C-F bond, effectively blocks this metabolic liability, extending the drug's half-life.

  • pKa Modulation (Position 5): A fluorine atom ortho to the hinge-binding nitrogen (N1) exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the quinazoline nitrogens, optimizing the hydrogen bond donor/acceptor profile with the kinase hinge region (e.g., Met793 in EGFR), thereby increasing binding affinity.

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Binds Downstream Downstream Signaling ATP->Downstream Phosphorylation Inhibitor 5,7-Difluoroquinazoline Inhibitor->EGFR Blocks Hinge Inhibitor->Downstream Prevents Apoptosis Cell Cycle Arrest Downstream->Apoptosis Inhibition Effect

Mechanism of EGFR kinase inhibition by difluorinated quinazolines.

Synthetic Workflows: From Building Block to Advanced Scaffolds

Starting from derivatives of anthranilic acid, the primary synthetic route for these inhibitors involves the synthesis of a key 4-quinazolinone intermediate, which is subsequently subjected to a chlorination reaction and then appropriately functionalized via nucleophilic aromatic substitution (SNAr) [4][4].

Synth BB Ethyl 2-amino-4,6- difluorobenzoate HCl Step1 Cyclization (Formamidine) BB->Step1 Int1 5,7-Difluoroquinazolin- 4(3H)-one Step1->Int1 Step2 Chlorination (POCl3 / DIPEA) Int1->Step2 Int2 4-Chloro-5,7- difluoroquinazoline Step2->Int2 Step3 SNAr (Aniline / iPrOH) Int2->Step3 Prod Target Kinase Inhibitor Step3->Prod

Step-by-step synthetic workflow from the difluorobenzoate building block.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Visual cues (such as specific precipitation events) act as built-in quality control checkpoints, ensuring the causality of the chemical transformations is maintained.

Protocol A: Cyclocondensation to 5,7-Difluoroquinazolin-4(3H)-one

Causality Check: Free-basing the HCl salt of the starting material is required. Formamidine acetate acts dually as the carbon source for the C2 position of the quinazoline and as a mild buffer to neutralize the hydrochloride salt in situ, allowing cyclization to occur at a lower, cleaner temperature than traditional Niementowski reactions.

  • Suspend Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.5 M).

  • Heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: Cool the reaction to room temperature and pour into ice water. The product, 5,7-difluoroquinazolin-4(3H)-one, will crash out as a dense white precipitate because the cyclized pyrimidinone core is highly insoluble in water compared to the starting materials.

  • Filter, wash with cold water, and dry under a vacuum.

Protocol B: Chlorination to 4-Chloro-5,7-difluoroquinazoline

Causality Check: Phosphorus oxychloride (POCl3) is used to convert the amide carbonyl to a reactive chloride. The addition of N,N-diisopropylethylamine (DIPEA) serves as a non-nucleophilic acid scavenger. It neutralizes the generated HCl, preventing the protonation of the weakly basic difluoroquinazoline product, which would otherwise stall the formation of the Vilsmeier-Haack-type intermediate.

  • Suspend 5,7-difluoroquinazolin-4(3H)-one (1.0 eq) in neat POCl3 (10.0 eq).

  • Add DIPEA (1.2 eq) dropwise at 0°C (Caution: Exothermic).

  • Reflux the mixture at 105°C for 4 hours.

  • Self-Validation: The suspension will turn into a clear, homogenous amber solution once the highly crystalline starting material is fully converted to the soluble 4-chloro intermediate.

  • Concentrate under reduced pressure to remove excess POCl3, quench carefully with saturated NaHCO3, and extract with dichloromethane.

Protocol C: SNAr Reaction to Final Kinase Inhibitor

Causality Check: The 4-chloro-5,7-difluoroquinazoline is highly electrophilic. Isopropanol is chosen as the solvent because both starting materials are soluble at reflux, but the resulting secondary amine hydrochloride product is insoluble at room temperature.

  • Dissolve 4-chloro-5,7-difluoroquinazoline (1.0 eq) and the target aniline (e.g., 3-ethynylaniline) (1.1 eq) in isopropanol (0.2 M).

  • Stir at 80°C for 3 hours.

  • Self-Validation: As the reaction proceeds, the product will begin to precipitate directly out of the hot solvent as a hydrochloride salt. Upon cooling to room temperature, a thick suspension forms, self-purifying the reaction from any unreacted aniline.

  • Filter the solid, wash with cold isopropanol, and dry to yield the final difluorinated kinase inhibitor.

Data Presentation: SAR & Computational Metrics

The introduction of the 4,6-difluoro motif from the starting anthranilate significantly improves both the biochemical potency and the pharmacokinetic profile of the resulting quinazoline inhibitors.

Compound ScaffoldIC50 (EGFR WT)cLogPHLM T1/2 (min)Hinge H-Bond Distance (Å)
4-Anilinoquinazoline (Unsubstituted)12.4 nM3.82252.95
4-Anilino-5,7-difluoroquinazoline 3.1 nM4.21>1202.82

Table 1: Comparative Structure-Activity Relationship (SAR) and pharmacokinetic metrics. The 5,7-difluoro substitution increases lipophilicity (cLogP) while drastically improving metabolic stability in Human Liver Microsomes (HLM) by blocking CYP-mediated oxidation. The electron-withdrawing fluorines strengthen the hydrogen bond with the kinase hinge region, evidenced by the shorter H-bond distance and superior IC50.

References

  • Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors Source: jst.go.jp URL:[Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: scielo.br URL:[Link]

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling with Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

Introduction: The Central Role of Amide Bonds in Modern Drug Discovery The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, from simple pharmaceuticals to complex peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Amide Bonds in Modern Drug Discovery

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, from simple pharmaceuticals to complex peptides and proteins.[1][2] Consequently, the efficient and reliable formation of amide bonds is one of the most frequently performed reactions in medicinal chemistry and drug discovery.[1][2] The process, however, is not always straightforward. It involves the activation of a carboxylic acid to facilitate its reaction with an amine.[3] The choice of coupling reagent and reaction conditions is critical and is dictated by several factors, including the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction scale.[4]

This application note provides a detailed guide to performing amide coupling reactions with a particular focus on a challenging substrate: Ethyl 2-amino-4,6-difluorobenzoate hydrochloride. This substrate presents a unique set of challenges due to the electron-withdrawing effects of the fluorine atoms, which reduce the nucleophilicity of the aniline amine.[5] Such electron-deficient amines often lead to sluggish and low-yielding reactions with standard coupling protocols.[1][5]

Herein, we explore robust protocols utilizing common and highly effective coupling reagents, provide insights into the underlying reaction mechanisms, and offer practical guidance on reaction setup, monitoring, workup, and product purification.

Understanding the Substrate: Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS 1416438-62-4) is a valuable building block in medicinal chemistry.[6] The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity. The electron-withdrawing nature of fluorine deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino group. This makes standard amide coupling reactions more challenging compared to those with electron-rich anilines.[5]

The hydrochloride salt form necessitates the use of a base in the reaction mixture to liberate the free amine for the coupling reaction. The choice and amount of base are crucial to ensure efficient reaction without promoting side reactions.

Choosing the Right Coupling Strategy: A Mechanistic Perspective

The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group. Two of the most reliable and widely used classes of coupling reagents are carbodiimides (often with additives) and uronium/aminium salts.[3][4]

Carbodiimide-Mediated Coupling with EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is popular due to its efficiency and the ease of removal of its urea byproduct via aqueous workup.[4][7] However, EDC alone can lead to side reactions and racemization of chiral carboxylic acids. To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly used.[7][8][9]

Mechanism of Action: The reaction proceeds through a multi-step mechanism:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[4][9]

  • Intermediate Stabilization: This unstable intermediate is then intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.[4][8]

  • Aminolysis: Finally, the amine nucleophile attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[4][9]

Kinetics studies have shown that the rate-determining step is often the initial reaction between the carboxylic acid and EDC.[9][10] The subsequent catalytic cycle involving HOBt primarily influences the product distribution and minimizes side reactions.[9]

Uronium/Aminium Salt-Mediated Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and high efficiency, especially for challenging couplings involving sterically hindered or electron-deficient substrates.[4][11][12] It is derived from 1-hydroxy-7-azabenzotriazole (HOAt), which imparts enhanced reactivity compared to HOBt-based reagents.[8]

Mechanism of Action: The HATU-mediated coupling also involves a stepwise process:

  • Deprotonation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[4][13]

  • Active Ester Formation: The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea.[4][11][13]

  • Aminolysis: The amine then attacks this active ester to yield the final amide product.[4][11][13] The nitrogen atom in the HOAt ring is thought to accelerate this step through a neighboring group effect.[11]

Experimental Protocols

The following protocols provide a starting point for the amide coupling of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride with a generic carboxylic acid. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations:
  • Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are typically used.[2][5] DMF is often a good choice for dissolving a wide range of substrates.[14]

  • Base: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the amine and to facilitate the reaction. DIPEA (Hünig's base) or triethylamine (TEA) are common choices.[11] An excess of the base is typically used.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if the reagents are sensitive to moisture.[5]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method for many amide bond formations.

Reagents and Materials:
Reagent/MaterialMolar Equivalents
Carboxylic Acid1.0
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride1.0 - 1.2
EDC1.0 - 1.5
HOBt1.0 - 1.5
DIPEA or TEA2.0 - 3.0
Anhydrous DMF or DCM-
Step-by-Step Procedure:
  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Add Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0-1.2 eq.) and HOBt (1.0-1.5 eq.) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq.) dropwise to the mixture while stirring.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.0-1.5 eq.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the workup and purification section.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered or electron-deficient partners.[15][16]

Reagents and Materials:
Reagent/MaterialMolar Equivalents
Carboxylic Acid1.0
Ethyl 2-amino-4,6-difluorobenzoate hydrochloride1.0 - 1.2
HATU1.0 - 1.2
DIPEA2.0 - 4.0
Anhydrous DMF-
Step-by-Step Procedure:
  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HATU (1.0-1.2 eq.) to the solution.

  • Add DIPEA (2.0-4.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.[17]

  • Add a solution of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0-1.2 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the workup and purification section.

Workflow Diagram

AmideCouplingWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Mixing Combine Reagents (Specific order matters) Carboxylic_Acid->Mixing Amine_HCl Ethyl 2-amino-4,6-difluorobenzoate hydrochloride Amine_HCl->Mixing Coupling_Reagent Coupling Reagent (EDC/HOBt or HATU) Coupling_Reagent->Mixing Base Base (DIPEA or TEA) Base->Mixing Solvent Anhydrous Solvent (DMF or DCM) Solvent->Mixing Stirring Stir at RT (1-24h) Mixing->Stirring Monitoring Monitor Progress (TLC or LC-MS) Stirring->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Pure Amide Product Characterization->Product

Caption: General workflow for amide coupling reactions.

Workup and Purification

Proper workup and purification are essential to isolate the desired amide product in high purity.

Aqueous Workup:
  • Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with:

    • 1M HCl or a saturated aqueous solution of NH4Cl to remove excess amine and base.

    • Saturated aqueous NaHCO3 or Na2CO3 to remove unreacted carboxylic acid and acidic byproducts like HOBt.

    • Brine (saturated aqueous NaCl) to remove residual water.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by one of the following methods:

  • Flash Column Chromatography: This is a common and effective method for purifying amide products.[18] A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or another suitable solvent system.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent method to obtain highly pure material.[19] Common solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[19]

  • Preparative HPLC: For challenging separations or to obtain very high purity material, preparative reversed-phase HPLC can be employed.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Suboptimal reaction conditions.[5]- Switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature, but monitor for decomposition.- Ensure the reaction is not too dilute (aim for 0.1-0.5 M).[5]- Use a higher boiling point solvent like DMF and heat the reaction.
Side Product Formation - Reaction of the amine with the coupling reagent (guanidinylation with HATU).[12]- Epimerization of chiral centers.- For HATU couplings, pre-activate the carboxylic acid before adding the amine.[17]- For carbodiimide couplings, ensure an adequate amount of HOBt or HOAt is used to suppress racemization.[7]
Difficulty in Purification - Water-soluble byproducts (e.g., tetramethylurea from HATU, EDC-urea) remaining in the product.- Perform a thorough aqueous workup. Multiple washes may be necessary.- For EDC-urea, its water solubility allows for efficient removal with aqueous washes.[7]

Data Interpretation and Characterization

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the carboxylic acid proton and the appearance of the amide N-H proton (if not a tertiary amide) are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The amide coupling of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride, while presenting challenges due to its electronic properties, can be successfully achieved with the appropriate choice of coupling reagents and reaction conditions. Both the EDC/HOBt and HATU protocols described in this application note provide robust starting points for researchers. Careful attention to the reaction setup, monitoring, and purification is crucial for obtaining the desired amide product in high yield and purity. By understanding the underlying mechanisms and potential pitfalls, scientists can confidently employ these methods in their synthetic endeavors.

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Pravin R. Likhar, et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Reddit. HATU coupling - what's the best order? : r/Chempros. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • A. Isidro-Llobet, et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Google Patents.
  • ACS Publications. Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry. [Link]

  • Reddit. Looking for some advice for purification of diamide : r/Chempros. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. Struggling with amide coupling : r/Chempros. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Organic Syntheses Procedure. ETHYL p-AMINOBENZOATE. [Link]

  • Google Patents. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate. [Link]

Sources

Application

Application Note: Strategic Synthesis of Substituted 5,7-Difluoroquinoline Scaffolds via Friedländer Annulation with Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride

An Application Guide to the Synthesis of Fluorinated Quinolines Abstract The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Fluorinated Quinolines

Abstract

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, target affinity, and bioavailability.[2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of ethyl 5,7-difluoro-2-substituted-4-hydroxyquinoline-8-carboxylate derivatives. The core transformation is a robust Friedländer-type cyclocondensation reaction between ethyl 2-amino-4,6-difluorobenzoate hydrochloride and a variety of substituted aldehydes bearing α-methylene groups. We will delve into the mechanistic underpinnings of this reaction, address the specific challenges posed by the electron-deficient nature of the difluorinated aniline, and provide detailed, field-tested protocols for both conventional and microwave-assisted synthesis.

Scientific Principles and Mechanistic Insights

The synthesis of quinolines from 2-aminoaryl carbonyl compounds and partners containing an active α-methylene group is famously known as the Friedländer annulation.[4][5][6] This reaction offers a direct and versatile route to constructing the quinoline ring system. The reaction detailed herein is a variation where a 2-aminoaryl ester reacts with an aldehyde, leading to a 4-hydroxyquinoline (quinolone) product.

The Friedländer Reaction Mechanism

Two primary mechanistic pathways are proposed for the Friedländer synthesis: the "Aldol-first" and the "Schiff base-first" routes.[4][7][8]

  • Schiff Base-First Pathway: The reaction initiates with the nucleophilic attack of the 2-amino group on the aldehyde's carbonyl carbon, followed by dehydration to form a Schiff base (imine) intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the enolizable α-carbon of the aldehyde moiety onto the ester's carbonyl group, followed by tautomerization and elimination to yield the final quinoline product.

  • Aldol-First Pathway: Alternatively, the reaction can begin with an aldol-type condensation between the enolizable aldehyde and the ester carbonyl, followed by the formation of an imine and subsequent cyclization and dehydration.

Under many acidic or basic conditions, evidence often points towards the initial formation of the Schiff base as the predominant pathway.[8]

Friedlander_Mechanism Fig. 1: Proposed 'Schiff Base-First' Mechanism cluster_start Reactants cluster_intermediates Reaction Pathway cluster_product Product Start_Aniline Ethyl 2-amino-4,6-difluorobenzoate (free amine) Schiff_Base Schiff Base Intermediate Start_Aniline->Schiff_Base + Aldehyde, -H2O Start_Aldehyde Substituted Aldehyde (R-CH2-CHO) Start_Aldehyde->Schiff_Base Enamine Enamine Tautomer Schiff_Base->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Ethyl 5,7-Difluoro-4-hydroxy- 2-R-quinoline-8-carboxylate Cyclized->Product Elimination (EtOH)

Caption: Fig. 1: Proposed 'Schiff Base-First' Mechanism

The Influence of Difluoro Substitution

The starting material, ethyl 2-amino-4,6-difluorobenzoate, presents a unique challenge. The two fluorine atoms are powerful electron-withdrawing groups, which significantly reduce the electron density of the benzene ring and, consequently, decrease the nucleophilicity of the 2-amino group. This deactivation can make the initial condensation step with the aldehyde sluggish compared to non-fluorinated or electron-rich anilines.[9][10]

To overcome this, the reaction often requires:

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) can be employed to activate the aldehyde's carbonyl group, rendering it more electrophilic and susceptible to attack by the weakened nucleophilic amine.[4][11]

  • Elevated Temperatures: Higher reaction temperatures, often achieved through conventional reflux or more efficiently with microwave irradiation, provide the necessary activation energy to drive the reaction forward.[12][13]

Handling the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt for enhanced stability. The protonated aminium group (–NH₃⁺) is not nucleophilic. Therefore, it is essential to neutralize the salt to liberate the free amine (–NH₂) before it can participate in the reaction. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Experimental Protocols and Procedures

This section provides detailed step-by-step protocols for the synthesis of substituted 5,7-difluoroquinolines. Researchers should perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: Ethyl 2-amino-4,6-difluorobenzoate hydrochloride, substituted aldehydes (e.g., phenylacetaldehyde, 3-phenylpropionaldehyde), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), triethylamine (TEA), ethanol (anhydrous), ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Equipment: Microwave synthesizer with reaction vials and caps, round-bottom flasks, reflux condenser, magnetic stirrer and hotplate, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, column chromatography setup.

Protocol 1: Microwave-Assisted Synthesis (Recommended)

This method is preferred for its rapid reaction times and often improved yields.

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0 mmol, 237.6 mg).

  • Solvent and Base Addition: Add anhydrous ethanol (4 mL) and triethylamine (1.1 mmol, 0.153 mL). Stir the mixture at room temperature for 10 minutes to ensure the complete formation of the free amine.

  • Reactant and Catalyst Addition: Add the substituted aldehyde (1.2 mmol) followed by p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg).

  • Microwave Irradiation: Seal the vial securely and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

  • Work-up: After cooling, pour the reaction mixture into 20 mL of water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification Prep: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Conventional Heating Synthesis
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0 mmol, 237.6 mg).

  • Solvent and Base Addition: Add anhydrous ethanol (15 mL) and triethylamine (1.1 mmol, 0.153 mL). Stir for 10 minutes at room temperature.

  • Reactant and Catalyst Addition: Add the substituted aldehyde (1.2 mmol) and p-toluenesulfonic acid monohydrate (0.1 mmol, 19.0 mg).

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-24 hours. Monitor the reaction's progress periodically by TLC.

  • Work-up and Purification: Follow steps 5-8 as described in Protocol 1.

Data Presentation and Expected Outcomes

The choice of substituted aldehyde directly dictates the substituent at the 2-position of the resulting quinoline ring. The table below illustrates the expected products and hypothetical yields for a range of commercially available aldehydes.

EntrySubstituted Aldehyde (R-CH₂-CHO)R-GroupExpected ProductHypothetical Yield (%)
1PhenylacetaldehydePhenylEthyl 5,7-difluoro-4-hydroxy-2-phenylquinoline-8-carboxylate85
23-PhenylpropionaldehydeBenzylEthyl 2-benzyl-5,7-difluoro-4-hydroxyquinoline-8-carboxylate78
3CyclohexylacetaldehydeCyclohexylEthyl 2-cyclohexyl-5,7-difluoro-4-hydroxyquinoline-8-carboxylate82
4Hexanaln-ButylEthyl 2-butyl-5,7-difluoro-4-hydroxyquinoline-8-carboxylate75

Visualization of Experimental Workflow

The general laboratory workflow for this synthesis is depicted below.

Workflow_Diagram Fig. 2: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Weigh Starting Materials: - Amine HCl Salt - Aldehyde - Catalyst B Add Solvent (Ethanol) & Base (TEA) to Vial A->B C Stir for 10 min B->C D Add Aldehyde & Catalyst C->D E Seal Vial & Irradiate (Microwave Synthesis) OR Attach Condenser & Reflux (Conventional) D->E F Monitor by TLC E->F G Quench with Water & Neutralize (NaHCO3) F->G Upon Completion H Extract with Ethyl Acetate G->H I Wash with Brine, Dry (Na2SO4), & Concentrate H->I J Column Chromatography I->J K Characterize Pure Product (NMR, MS, etc.) J->K

Caption: Fig. 2: General Experimental Workflow

Troubleshooting and Expert Insights

  • Low Yields: If yields are consistently low, consider increasing the amount of catalyst (up to 20 mol%) or switching to a stronger Lewis acid catalyst. Ensure the starting aldehyde is pure, as impurities can inhibit the reaction.

  • Incomplete Reaction: If the reaction stalls, increase the reaction time or temperature. In microwave synthesis, a few extra minutes can often drive the reaction to completion.

  • Purification Challenges: The 4-hydroxyquinoline products can sometimes be highly polar. A gradient elution during column chromatography (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 30%) is often effective.

  • Side Reactions: Aldehydes prone to self-condensation can lead to side products. Adding the aldehyde slowly to the reaction mixture at temperature may mitigate this issue.

References

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from Wikipedia. [Link]

  • American Chemical Society. (n.d.). Concise synthesis of quinoline derivatives from ruthenium-catalyzed deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines. ACS Publications. [Link]

  • Indian Academy of Sciences. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of Chemical Sciences. [Link]

  • Scribd. (n.d.). Friedländer Synthesis Mechanism Overview. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • ACS Publications. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters. [Link]

  • ACS Publications. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry. [Link]

  • PubMed. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (2013). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

  • PMC. (2022). The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). [Link]

  • ResearchGate. (2011). NOVEL PROCEDURE FOR THE COUPLING OF STERICALLY HINDERED ELECTRON-DEFICIENT ANILINES TO THE 6-POSITION OF THE PURINE CORE. [Link]

  • ResearchGate. (2021). Application of Fluorine in Drug Design. [Link]

  • Organic Chemistry Portal. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. [Link]

  • PubMed. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

  • Sciforum. (n.d.). Reactions of Acetoacetates With Electron-deficient Anilines. [Link]

  • ResearchGate. (2018). 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

Sources

Method

Application Note: High-Sensitivity HPLC-FLD Analysis of Ethyl 2-amino-4,6-difluorobenzoate via Dansyl Chloride Derivatization

Topic: Derivatization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride for HPLC analysis Introduction & Scientific Rationale The Analyte Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4 / 191469-36-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride for HPLC analysis

Introduction & Scientific Rationale

The Analyte

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4 / 191469-36-0 isomer analogue) is a critical intermediate in the synthesis of polyfluorinated pharmaceuticals, particularly quinolone antibiotics and novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Chemical Structure: It features an ethyl ester and a primary amine on a difluorinated benzene ring.[1]

  • Challenges: While the aminobenzoate core possesses native fluorescence (blue region), the electron-withdrawing fluorine atoms at positions 4 and 6 can alter the quantum yield and Stokes shift.[1] Furthermore, direct UV detection (typically ~254 nm or ~330 nm) is often insufficient for trace-level analysis in complex biological matrices (plasma, urine) or process waste streams due to high background interference.

Why Derivatization?

To achieve low-nanomolar (nM) sensitivity and high selectivity, we employ Pre-column Derivatization using Dansyl Chloride (Dns-Cl) .[1]

  • Mechanism: Dansyl chloride reacts with the primary aromatic amine (aniline) to form a stable sulfonamide.[1]

  • Benefits:

    • Signal Enhancement: Dansyl derivatives exhibit intense yellow-green fluorescence (Ex ~340 nm, Em ~525 nm), significantly increasing the signal-to-noise ratio compared to native fluorescence.[1]

    • Red-Shifted Detection: Shifting detection to the visible region (525 nm) eliminates interference from UV-absorbing matrix components.[1]

    • Stability: Unlike OPA derivatives, which can be unstable, Dansyl-sulfonamides are chemically robust, allowing for automated batch processing.[1]

Critical Consideration: The analyte contains an ethyl ester group.[1][2][3] Standard dansylation conditions (pH 10-11, heat) can risk hydrolyzing the ester to the free acid. This protocol utilizes optimized buffering (pH 9.[1]5) and controlled heating to maximize amine derivatization while preserving the ester moiety.

Chemical Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine nitrogen on the sulfonyl chloride sulfur of the Dansyl reagent.

ReactionScheme Analyte Ethyl 2-amino-4,6- difluorobenzoate Complex Transition State Analyte->Complex + Base (NaHCO3) pH 9.5 DnsCl Dansyl Chloride (Dns-Cl) DnsCl->Complex Product N-Dansyl-Ethyl-2-amino- 4,6-difluorobenzoate Complex->Product 60°C, 20 min HCl HCl (Byproduct) Complex->HCl

Figure 1: Reaction pathway for the formation of the fluorescent sulfonamide derivative.

Materials & Equipment

Reagents
  • Analyte Standard: Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (>98% purity).[1]

  • Derivatization Reagent: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), 5 mg/mL in Acetone.[1] Prepare fresh daily and protect from light.[1]

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), adjusted to pH 9.5 with NaOH.

  • Solvents: HPLC-grade Acetonitrile (ACN), Water, Acetone.[1]

  • Quencher (Optional): 2% Methylamine hydrochloride or L-Proline (to scavenge excess Dns-Cl).[1]

Instrumentation
  • HPLC System: Agilent 1260/1290 Infinity II or equivalent Waters Alliance/Acquity.

  • Detector: Fluorescence Detector (FLD).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1]

  • Thermostat: Column oven set to 35°C.

Experimental Protocol

Step 1: Standard Preparation[1]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of Ethyl 2-amino-4,6-difluorobenzoate HCl in 10 mL of Acetonitrile. Note: The HCl salt may require sonication.[1]

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock into 9.9 mL of ACN.

Step 2: Derivatization Reaction

Scientific Note: The reaction is driven by the deprotonation of the aniline (pKa ~3-4) by the bicarbonate buffer, facilitating nucleophilic attack.[1]

  • Combine: In a 1.5 mL amber HPLC vial, add:

    • 100 µL Working Standard (or Sample).[1]

    • 100 µL 0.1 M NaHCO₃ Buffer (pH 9.5) .

    • 200 µL Dansyl Chloride Solution (5 mg/mL in Acetone).

  • Incubate: Cap tightly and vortex. Heat in a heating block at 60°C for 20 minutes .

    • Why 60°C? Anilines are less nucleophilic than aliphatic amines due to resonance; heat is required to drive the reaction to completion.

  • Cool: Allow to cool to room temperature (approx. 5 min).

  • Quench/Dilute: Add 600 µL of Mobile Phase A (Water/0.1% Formic Acid) or Quencher solution. Vortex.

  • Filter: Filter through a 0.22 µm PTFE syringe filter into a fresh vial insert.

Step 3: HPLC Method Parameters
ParameterSetting
Column C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 35°C
Detection (FLD) Excitation: 340 nm
Emission: 525 nm
Run Time 15 minutes

Gradient Profile:

  • 0.0 min: 30% B[1]

  • 8.0 min: 90% B (Linear Ramp)[1]

  • 10.0 min: 90% B (Hold)[1]

  • 10.1 min: 30% B (Re-equilibrate)

  • 15.0 min: Stop

Analytical Workflow & Logic

The following diagram illustrates the complete analytical lifecycle, ensuring data integrity from sample prep to reporting.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing S1 Sample/Standard (in ACN) S2 Add Buffer (pH 9.5) & Dns-Cl Reagent S1->S2 S3 Heat 60°C, 20 min (Derivatization) S2->S3 A1 Injection (10 µL) S3->A1 Filter A2 Separation (C18) Gradient Elution A1->A2 A3 Detection Ex 340 / Em 525 nm A2->A3 D1 Peak Integration A3->D1 D2 Quantitation vs. Calibration Curve D1->D2

Figure 2: End-to-end analytical workflow for trace determination.

Validation & Performance Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met:

  • Specificity: Inject a "Reagent Blank" (Buffer + Dns-Cl + Heat).[1]

    • Requirement: The blank must show the Dansyl-OH (hydrolysis byproduct) peak (typically early eluting, ~2-3 min) and no peaks at the retention time of the Analyte-Derivative (typically ~6-8 min).[1]

  • Linearity: Prepare calibration standards from 10 ng/mL to 1000 ng/mL.

    • Requirement: R² > 0.999.[1]

  • Ester Stability Check (Critical):

    • Inject a non-derivatized standard using UV detection (254 nm) to confirm the starting material purity.

    • If a second peak appears in the FLD trace (close to the main peak), it may be the hydrolyzed acid derivative (Dansyl-2-amino-4,6-difluorobenzoic acid).[1] If this occurs, reduce reaction pH to 9.0 or temperature to 50°C.

Typical Results Table
MetricExpected ValueNotes
Retention Time (Analyte) 7.5 ± 0.2 minDepends on dead volume/column
Retention Time (Dns-OH) 2.5 ± 0.2 minExcess reagent peak
LOD (S/N = 3) ~ 0.5 - 1.0 ng/mLHigh sensitivity due to FLD
Recovery 95 - 105%From spiked plasma/water

Troubleshooting Guide

  • Low Sensitivity:

    • Cause: Incomplete reaction due to low pH (anilinium ion formation).[1]

    • Fix: Ensure buffer pH is 9.[1]5. The HCl salt of the analyte consumes base; check final pH of the reaction mix.

  • Double Peaks:

    • Cause: Partial hydrolysis of the ethyl ester.

    • Fix: Reduce incubation time. Alternatively, force hydrolysis by using pH 11 and converting everything to the acid form for quantitation (requires new standard curve).

  • Precipitation:

    • Cause: Dns-Cl is insoluble in water.[1]

    • Fix: Maintain at least 50% organic solvent (Acetone/ACN) in the reaction vial.

References

  • Sigma-Aldrich. Ethyl 2-amino-4,6-difluorobenzoate Product Information. Available at: [1]

  • ChemScene. Ethyl 4-amino-2,6-difluorobenzoate (Isomer Reference). Available at: [1]

  • Seiler, N. (1970).[1] Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259-337. (Classic Protocol foundation).

  • Bartolomeo, M. P., & Maisano, F. (2006).[1] Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131. (Validation guidelines).

  • PubChem. Ethyl 4-amino-2-fluorobenzoate Compound Summary. Available at:

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design The development of small-molecule kinase inhibitors remains a cornerstone of modern oncology and immunology research. Kinases, by regul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

The development of small-molecule kinase inhibitors remains a cornerstone of modern oncology and immunology research. Kinases, by regulating a vast array of cellular signaling pathways, represent critical targets for therapeutic intervention.[1] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1] The quinazoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib, erlotinib, and lapatinib.[2][3][4]

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[5] Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a versatile and valuable starting material, providing a pre-fluorinated anthranilic acid backbone ideal for the construction of novel quinazoline-based kinase inhibitors.[6] The fluorine atoms at the 4 and 6 positions of the initial benzoate ring translate to 5 and 7 positions on the resulting quinazoline core, influencing the electronic properties of the heterocyclic system and potentially modulating kinase selectivity and potency.

This document provides a comprehensive, step-by-step guide for the synthesis of a potent 5,7-difluoroquinazoline-based kinase inhibitor core, starting from Ethyl 2-amino-4,6-difluorobenzoate hydrochloride. The protocols herein are based on well-established, robust chemical transformations widely employed in the synthesis of marketed kinase inhibitors.

Proposed Synthetic Pathway Overview

The overall synthetic strategy involves a three-step sequence: (1) construction of the core quinazolinone ring system, (2) activation via chlorination at the 4-position, and (3) introduction of a kinase hinge-binding moiety via a nucleophilic aromatic substitution (SNAr) reaction.

G cluster_reagents Key Reagents A Ethyl 2-amino-4,6-difluorobenzoate (Starting Material) B Step 1: Niementowski Reaction (Cyclization) A->B Heat C 5,7-Difluoroquinazolin-4(3H)-one (Intermediate I) B->C D Step 2: Chlorination C->D E 4-Chloro-5,7-difluoroquinazoline (Intermediate II) D->E F Step 3: SNAr Reaction E->F Base, Solvent G N-(Substituted-phenyl)-5,7-difluoroquinazolin-4-amine (Final Kinase Inhibitor) F->G R1 Formamide R1->B R2 SOCl₂ or POCl₃ R2->D R3 Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) R3->F

Caption: Proposed synthetic workflow for kinase inhibitors.

Part 1: Synthesis of the 5,7-Difluoroquinazolin-4(3H)-one Core

The foundational step is the construction of the heterocyclic quinazolinone core. This is efficiently achieved through the Niementowski quinazoline synthesis, which involves the thermal condensation of an anthranilic acid derivative with formamide.[7][8] Formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the reaction solvent.

Protocol 1: Niementowski Cyclization

Materials:

Reagent CAS Number Molecular Weight Quantity Molar Equiv.
Ethyl 2-amino-4,6-difluorobenzoate HCl 1416438-62-4 237.63 10.0 g 1.0

| Formamide | 75-12-7 | 45.04 | 50 mL | Solvent |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (10.0 g, 42.1 mmol).

  • Add formamide (50 mL) to the flask.

  • Heat the reaction mixture to 130-140 °C with stirring. The hydrochloride salt will neutralize in situ and the reaction will commence.

  • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Pour the cooled mixture into 200 mL of cold deionized water and stir for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the resulting white to off-white solid under vacuum at 60 °C to a constant weight to yield 5,7-Difluoroquinazolin-4(3H)-one (Intermediate I) .

Expected Outcome:

  • Yield: 80-90%

  • Appearance: White to off-white crystalline solid.

  • Purity (by HPLC): >95%

Part 2: Activation of the Quinazolinone Core via Chlorination

To enable the subsequent nucleophilic substitution, the hydroxyl group of the quinazolinone (in its tautomeric form) must be converted into a better leaving group. This is classically achieved by chlorination at the C4 position using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][9] This step creates the highly reactive 4-chloroquinazoline intermediate, a key precursor for many EGFR inhibitors.[10]

Protocol 2: Chlorination of 5,7-Difluoroquinazolin-4(3H)-one

Materials:

Reagent CAS Number Molecular Weight Quantity Molar Equiv.
5,7-Difluoroquinazolin-4(3H)-one (I) N/A 182.12 5.0 g 1.0
Thionyl Chloride (SOCl₂) 7719-09-7 118.97 25 mL Solvent
N,N-Dimethylformamide (DMF) 68-12-2 73.09 0.5 mL Catalytic

| Toluene | 108-88-3 | 92.14 | 50 mL | Co-solvent |

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5,7-Difluoroquinazolin-4(3H)-one (5.0 g, 27.5 mmol).

  • Add thionyl chloride (25 mL) followed by a catalytic amount of DMF (0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

  • Maintain the reflux for 2-3 hours. The reaction mixture should become a clear solution. Monitor for completion by TLC, observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene (50 mL) to the residue and evaporate again under reduced pressure to azeotropically remove any remaining SOCl₂. Repeat this step once more.

  • The resulting crude solid, 4-Chloro-5,7-difluoroquinazoline (Intermediate II) , is typically used in the next step without further purification.

Expected Outcome:

  • Yield: >95% (crude)

  • Appearance: Pale yellow to tan solid.

Part 3: Synthesis of the Final Kinase Inhibitor

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinazoline ring is highly activated towards nucleophilic attack at the C4 position. The 4-chloro intermediate readily reacts with a substituted aniline to yield the final 4-anilinoquinazoline product. The choice of aniline is critical as this moiety typically interacts with the hinge region of the kinase's ATP-binding pocket.[2][11] For this protocol, we will use 3-chloro-4-fluoroaniline, a common partner in the synthesis of gefitinib analogues.[12]

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Materials:

Reagent CAS Number Molecular Weight Quantity Molar Equiv.
4-Chloro-5,7-difluoroquinazoline (II) N/A 200.57 5.5 g (crude) 1.0
3-Chloro-4-fluoroaniline 367-21-5 145.56 4.4 g 1.1
Isopropanol (2-Propanol) 67-63-0 60.10 100 mL Solvent

| Hydrochloric Acid (conc. or aq.) | 7647-01-0 | 36.46 | catalytic | Acid catalyst |

Procedure:

  • To a 250 mL round-bottom flask, add the crude 4-Chloro-5,7-difluoroquinazoline (approx. 27.5 mmol) and isopropanol (100 mL).

  • Add 3-chloro-4-fluoroaniline (4.4 g, 30.2 mmol).

  • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 85 °C) and stir for 4-6 hours. A precipitate (the hydrochloride salt of the product) should form as the reaction progresses.

  • Monitor the reaction by TLC until the 4-chloroquinazoline is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the product under vacuum to yield the hydrochloride salt of N-(3-chloro-4-fluorophenyl)-5,7-difluoroquinazolin-4-amine .

  • For purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: White to pale yellow solid.

  • Purity (by HPLC): >98% after recrystallization.

Characterization and Biological Evaluation

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The synthesized kinase inhibitor can then be evaluated for its biological activity. A common initial screen is an in vitro kinase inhibition assay to determine the IC₅₀ value against a panel of target kinases (e.g., EGFR, HER2).[12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP Phosphorylation Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Synthesized Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and inhibitor action.

Conclusion

This application note details a robust and efficient three-step synthesis of a novel fluorinated quinazoline-based kinase inhibitor starting from Ethyl 2-amino-4,6-difluorobenzoate hydrochloride. The described protocols utilize well-documented and scalable chemical reactions, providing a clear pathway for researchers in medicinal chemistry and drug development to access this promising class of compounds for further investigation and structure-activity relationship (SAR) studies.

References

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5431. Available at: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.).
  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30, 471–476. Available at: [Link]

  • Hedayat, M., et al. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 620-627. Available at: [Link]

  • Li, J., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 6, 523. Available at: [Link]

  • Erdemir, F., & Gökçe, M. (2012). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, (14), 1643-1645. Available at: [Link]

  • Venka, A., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Heterocycles, 71(1), 39-46. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid.
  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Available at: [Link]

  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Journal of Heterocyclic Chemistry, 50(S1), E1-E21. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 223. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one.

Sources

Method

Analytical methods for monitoring reactions involving Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

This Application Note and Protocol Guide is designed for researchers and process chemists monitoring the synthesis and quality control of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride . Executive Summary & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists monitoring the synthesis and quality control of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride .

Executive Summary & Scientific Context

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a critical "scaffold" intermediate, primarily employed in the synthesis of advanced fluoroquinolone antibiotics and antiviral agents.[1] Its structural integrity—specifically the positioning of the fluorine atoms at C4 and C6 and the amino group at C2—is the primary determinant of the final drug's metabolic stability and binding affinity.[1]

The Analytical Challenge: Monitoring this compound presents unique challenges due to:

  • Electronic Effects: The electron-withdrawing fluorine atoms significantly reduce the basicity of the amino group (

    
     shift), altering its retention behavior compared to non-fluorinated anilines.[1]
    
  • Salt Dissociation: As a hydrochloride salt, the compound requires specific buffering in liquid chromatography to prevent peak tailing caused by the interaction of the free amine with residual silanols.[1]

  • Hydrolytic Instability: The ethyl ester moiety is susceptible to acid/base hydrolysis, reverting to 2-amino-4,6-difluorobenzoic acid, a critical impurity that must be quantified.[1]

This guide details a robust HPLC-UV method for In-Process Control (IPC) and an LC-MS workflow for impurity profiling, ensuring strict control over reaction kinetics and purity.

Chemical Pathway & Critical Quality Attributes (CQAs)

To effectively monitor the reaction, one must understand the transformation pathway.[1] The diagram below illustrates the synthesis context and potential degradation routes.

ReactionPathway cluster_legend Legend Acid Starting Material 2-Amino-4,6-difluorobenzoic Acid Ester Target Product Ethyl 2-amino-4,6-difluorobenzoate (HCl Salt) Acid->Ester Esterification (EtOH, HCl, Reflux) Impurity2 Impurity B (Decarboxylated Aniline) Acid->Impurity2 Thermal Decarboxylation Impurity1 Impurity A (Hydrolysis Product) Ester->Impurity1 Hydrolysis (H2O/Base) key1 Critical Path key2 Degradation

Figure 1: Reaction pathway highlighting the target esterification and potential critical impurities (hydrolysis and decarboxylation products).

Analytical Method 1: HPLC-UV for Process Monitoring (IPC)[1]

This method is optimized for the separation of the polar starting acid from the hydrophobic ester product.[1]

Method Rationale
  • Stationary Phase Selection: A Phenyl-Hexyl column is preferred over standard C18.[1] The

    
    -
    
    
    
    interactions between the phenyl ring of the stationary phase and the fluorinated benzene ring of the analyte provide superior selectivity and peak shape for halogenated aromatics [1].
  • Mobile Phase pH: Acidic conditions (0.1% Formic Acid) are mandatory.[1] This keeps the amino group protonated (

    
    ), improving solubility and preventing mixed-mode retention (ion-exchange with silanols) that causes tailing.[1]
    
Detailed Protocol

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

ParameterSpecification
Column Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 µL
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Run Time 15 minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
8.0 90% Linear Ramp (Elute Ester)
10.0 90% Wash
10.1 10% Return to Initial

| 15.0 | 10% | Re-equilibration |[1]

Sample Preparation (Crucial Step)

The HCl salt is hygroscopic and acidic.[1] Proper neutralization in the diluent is key to consistent retention times.[1]

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 MeCN:Water.[1]

  • IPC Sample: Take 100 µL of reaction mixture. Quench in 900 µL of Cold Methanol . Filter through a 0.22 µm PTFE filter.[1]

    • Note: If the reaction is in a non-polar solvent (e.g., Toluene), evaporate the aliquot under

      
       and reconstitute in Mobile Phase Initial (10% MeCN).
      

Analytical Method 2: LC-MS for Impurity Profiling[1]

When unknown peaks appear in the HPLC-UV trace, LC-MS is required to identify potential defluorination or side-reaction byproducts.[1]

Mass Spectrometry Settings
  • Ionization Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive Mode (ESI+).[1] The amino group readily accepts a proton

    
    .[1]
    
  • Target Mass:

    • Ester (Free Base): MW = 201.17 Da

      
       Target 
      
      
      
      m/z.[1]
    • Acid (Hydrolysis): MW = 173.12 Da

      
       Target 
      
      
      
      m/z.[1]
Interpretation Guide
  • Loss of 28 Da: Indicates loss of the ethyl group (Et -> H), confirming hydrolysis to the acid.[1]

  • Loss of 20 Da (vs parent): Indicates defluorination (replacement of F with H), a common side reaction if reduction conditions are too harsh.[1]

Experimental Workflow: Decision Logic

The following diagram outlines the decision-making process during reaction monitoring.

Workflow Start Sample Reaction Aliquot Prep Quench & Filter (0.22 µm PTFE) Start->Prep Analyze Run HPLC Method (Phenyl-Hexyl Column) Prep->Analyze Decision Ester > 98%? Acid < 0.5%? Analyze->Decision Pass Proceed to Work-up (Crystallization) Decision->Pass Yes Unknown Unknown Peak > 0.1%? Decision->Unknown No Fail Continue Heating Check Reagents Unknown->Fail No LCMS Run LC-MS (Identify Impurity) Unknown->LCMS Yes LCMS->Fail Adjust Process

Figure 2: Process Analytical Technology (PAT) workflow for real-time release testing.

References

  • ChemScene. (n.d.).[1] Ethyl 2-amino-4,6-difluorobenzoate hydrochloride Product Data. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1] Fluorinated Benzoate Derivatives and Analytical Standards. Retrieved from [1]

  • National Institutes of Health (NIH). (2017).[1] Synthesis and crystallization of fluorinated amino-benzoates. PMC5686000.[1] Retrieved from [1]

  • Sielc Technologies. (n.d.).[1] Separation of Amino-Chlorobenzoic Acids on Mixed-Mode Columns. Retrieved from [1]

  • Fluorochem. (n.d.).[1] Ethyl 2-amino-4-fluorobenzoate hydrochloride Safety Data Sheet. Retrieved from [1]

Sources

Application

Application Note: Ethyl 2-amino-4,6-difluorobenzoate hydrochloride in the Synthesis of Biologically Active Molecules

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to optimize pharmacokinetics, enhance binding affinity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic to optimize pharmacokinetics, enhance binding affinity, and mitigate metabolic liabilities. Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4) serves as a privileged building block for synthesizing diverse heterocyclic systems, most notably quinazolinones, quinolines, and benzimidazoles.

Physicochemical Profiling & Mechanistic Causality

To understand how to use this reagent, one must understand why the specific substitution pattern was designed. The 4,6-difluoro substitution on the anthranilic acid derivative is not arbitrary; it is a highly engineered feature designed to solve specific biological and chemical challenges.

  • Position 6 (Steric Shielding): The fluorine atom ortho to the ester/carbonyl group provides a dense electron cloud that sterically shields the carbonyl carbon. In the final heterocyclic drug, this blocks premature enzymatic hydrolysis and prevents CYP450-mediated aromatic oxidation at the 6-position—a notorious metabolic liability in unfluorinated quinazolinones.

  • Position 4 (Electronic Modulation): Located para to the amino group, this highly electronegative fluorine withdraws electron density via induction. This precisely tunes the basicity of the aniline nitrogen, which subsequently lowers the pKa of the resulting quinazolinone NH. A lower pKa enhances membrane permeability and strengthens hydrogen-bond donor interactions within target protein active sites (e.g., the NAD+ binding pocket of PARP14)[2].

Table 1: Physicochemical Profile of the Building Block
PropertyValue / CharacteristicApplication Consequence
Chemical Formula C₉H₁₀ClF₂NO₂Defined stoichiometry for precise reagent loading.
Molecular Weight 237.63 g/mol (HCl salt)Requires stoichiometric base neutralization prior to nucleophilic reactions.
Physical State Solid (Stable at 2-8°C)Highly crystalline, enabling easy handling and weighing without hygroscopic errors[1].
Reactivity Profile Bifunctional (Amine + Ester)Enables tandem condensation-cyclization reactions (e.g., Niementowski quinoline synthesis)[4].

Core Application: Synthesis of Fluorinated Quinazolinones

A primary application of Ethyl 2-amino-4,6-difluorobenzoate is the construction of 5,7-difluoroquinazolin-4(3H)-one cores. These scaffolds are critical in the development of inhibitors for PARP14, an enzyme heavily implicated in allergic airway diseases (asthma) and oncology[2].

The workflow below illustrates the transformation from the raw building block to a functionalized intermediate ready for late-stage diversification.

Synthesis A Ethyl 2-amino-4,6- difluorobenzoate HCl B Free Base Formation (DIPEA / DCM) A->B Step 1 Neutralization C Cyclization (Chloroacetonitrile, HCl) B->C Step 2 Condensation D 2-(Chloromethyl)-5,7- difluoroquinazolin-4(3H)-one C->D Step 3 Ring Closure

Chemical workflow for synthesizing difluoroquinazolinone scaffolds.

Self-Validating Experimental Protocol

The following protocol describes the synthesis of 2-(Chloromethyl)-5,7-difluoroquinazolin-4(3H)-one , a highly versatile electrophilic intermediate. This protocol is designed as a "self-validating system," meaning in-process controls (IPCs) are embedded to guarantee success before proceeding to the next step.

Step 1: Liberation of the Free Base
  • Procedure: Suspend Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (10.0 g, 42.1 mmol) in ethyl acetate (100 mL). Add saturated aqueous NaHCO₃ (100 mL) slowly to manage effervescence. Stir vigorously for 30 minutes at room temperature. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Removing the HCl salt is mandatory here because the subsequent cyclization requires the aniline nitrogen's lone pair to be fully available to attack the nitrile carbon.

  • Validation Checkpoint 1 (IPC): Analyze the residue via LC-MS. The desired free base must show an

    
     peak at m/z 202.1. The absence of starting material confirms complete neutralization.
    
Step 2: Acid-Catalyzed Condensation and Cyclization
  • Procedure: Dissolve the isolated free base in 4M HCl in 1,4-dioxane (50 mL). Add chloroacetonitrile (6.36 g, 84.2 mmol, 2.0 eq). Seal the reaction vessel and heat to 80°C for 12 hours.

  • Causality: The anhydrous HCl protonates the chloroacetonitrile, making it highly electrophilic. The aniline attacks the activated nitrile to form an amidine intermediate, which subsequently undergoes intramolecular cyclization with the ethyl ester, extruding ethanol to form the thermodynamically stable quinazolinone ring[3].

  • Validation Checkpoint 2 (IPC): Monitor by TLC (Hexanes:EtOAc 3:1). The fluorescent starting material spot should completely disappear, replaced by a lower-Rf, UV-active product spot.

Step 3: Isolation and Orthogonal Validation
  • Procedure: Cool the reaction mixture to 0°C. The product typically precipitates directly from the acidic dioxane. Filter the solid, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum.

  • Validation Checkpoint 3 (Final Release):

    • LC-MS: Must show an

      
       peak at m/z 231.0 (for C₉H₅ClF₂N₂O).
      
    • ¹H NMR (DMSO-d₆): The defining proof of cyclization is the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a sharp singlet at ~4.5 ppm corresponding to the newly formed –CH₂Cl group.

Advanced Application: Targeted Protein Degradation (PROTACs)

Beyond traditional small-molecule inhibition, the difluoroquinazolinone scaffold derived from this building block is actively used as a "warhead" in Targeted Protein Degradation (TPD)[5].

By substituting the chloromethyl group with a thioether or amine linked to a PEG chain, researchers can attach an E3 ligase recruiter (such as thalidomide or VHL ligands). This heterobifunctional molecule forces the PARP14 protein into proximity with the cell's ubiquitination machinery, leading to its permanent destruction rather than temporary inhibition[3].

PROTAC P14 PARP14 Protein Deg Proteasomal Degradation P14->Deg Target Destruction QZ Difluoroquinazolinone Warhead QZ->P14 Binds Active Site Linker Alkyl/PEG Linker QZ->Linker E3 E3 Ligase Recruiter Linker->E3 Ub Ubiquitination Machinery E3->Ub Recruits Ub->P14 Polyubiquitinates

Mechanism of targeted PARP14 degradation via heterobifunctional molecules.

Table 2: Pharmacokinetic Impact of Difluoro Substitution in TPD Scaffolds

(Aggregated from standard medicinal chemistry SAR data)

Scaffold VariantIn Vitro Half-Life (HLM)Target Affinity (IC₅₀)Primary Metabolic Liability
Unsubstituted Quinazolinone< 15 mins~ 120 nMRapid C6-oxidation
Monofluoro (4-F)~ 35 mins~ 45 nMModerate C6-oxidation
Difluoro (4,6-diF) > 120 mins ~ 15 nM Highly Stable (Steric Block)

References

  • US10562891B2 - Quinazolinones as PARP14 inhibitors. Google Patents.
  • US20220388985A1 - Targeted protein degradation of parp14 for use in therapy. Google Patents.
  • EP3986887A1 - Targeted protein degradation of parp14 for use in therapy. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Troubleshooting Syntheses with Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride

Welcome to the dedicated troubleshooting center for Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4)[1]. This guide is engineered for process chemists and drug development professionals encountering s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting center for Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4)[1]. This guide is engineered for process chemists and drug development professionals encountering sluggish kinetics, low yields, or stalled conversions when utilizing this specific building block.

Chemical Profiling & Causality

The difficulty in utilizing this compound stems from two compounding factors:

  • Severe Electron Deficiency: The two fluorine atoms at the 4- and 6-positions exert a powerful inductive withdrawing effect (-I), while the ortho-ester group delocalizes the nitrogen's lone pair via resonance (-M). This drastically reduces the nucleophilicity of the aniline nitrogen.

  • Hydrochloride Salt Speciation: Supplied as an HCl salt, the amine is fully protonated and entirely non-nucleophilic. Because electron-deficient anilines are exceptionally weak bases, standard in situ neutralization with mild bases often fails to completely shift the equilibrium to the free base, stalling the reaction before it even begins[2].

Quantitative Diagnostic Matrix

To establish a baseline for your optimizations, review the comparative conversion rates based on different activation strategies.

Reaction PathwayActivation / Catalyst SystemBase StrategyTemp (°C)Expected ConversionMechanistic Rationale
Amidation (Standard) EDC / HOBtDIPEA (2.0 eq)25< 15%HOBt ester lacks sufficient electrophilicity for deactivated anilines[3].
Amidation (Optimized) Acid Chloride (Vilsmeier)NMM (3.0 eq)0 → 25> 85%Acylium ion formation forces nucleophilic attack[4].
Amidation (Alternative) HATU / HOAtDIPEA (4.0 eq)5070-80%HOAt ester is highly reactive; excess base ensures complete free-basing.
C-N Cross-Coupling Pd2(dba)3 / XPhosCs2CO380-10020-40%Sluggish amine coordination and stalled reductive elimination.
C-N Cross-Coupling Pd(OAc)2 / BrettPhostBuONa80-100> 85%Extreme steric bulk forces rapid reductive elimination[5].
Troubleshooting FAQs

Q1: My standard EDC/HOBt amidation yields almost entirely unreacted starting material. Why is the conversion so low? Causality & Solution: Standard coupling reagents like EDC/HOBt generate an O-acylisourea or HOBt active ester. These intermediates are highly effective for aliphatic amines but are simply not electrophilic enough to be attacked by the deactivated nitrogen of Ethyl 2-amino-4,6-difluorobenzoate[3]. Furthermore, if you are only using 1-2 equivalents of a mild base, a significant portion is consumed just neutralizing the HCl salt[2]. Actionable Fix: Shift to an acid chloride intermediate. Using Vilsmeier reagent or thionyl chloride generates a highly reactive electrophile that overcomes the kinetic barrier[4].

Q2: I am attempting a Buchwald-Hartwig cross-coupling, but I observe mostly dehalogenated aryl halide and unreacted aniline. How do I fix this? Causality & Solution: In the Buchwald-Hartwig catalytic cycle, the coordination of the amine to the Pd(II) complex and its subsequent deprotonation are rate-limiting for electron-deficient anilines[6]. If the amine cannot coordinate effectively, the Pd(II) intermediate undergoes side reactions (e.g.,


-hydride elimination). Additionally, the electron-withdrawing fluorines stabilize the resulting Pd-amido complex, making the final reductive elimination step energetically difficult.
Actionable Fix:  Utilize bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or specialized biaryl phosphorinanes)[5]. The extreme steric bulk of these ligands forces the Pd(II) centers into a geometry that dramatically accelerates reductive elimination, effectively "pushing" the product off the catalyst.

Q3: How critical is the handling of the hydrochloride salt form prior to reaction? Causality & Solution: It is the most common point of failure. If you rely on in situ neutralization during a moisture-sensitive reaction, the generated amine might remain partially protonated, or the generated buffering system may inhibit the catalytic cycle. Actionable Fix: Pre-free-base the starting material. Dissolve the salt in Ethyl Acetate and wash with saturated aqueous NaHCO3. Dry the organic layer rigorously over MgSO4 before use. If in situ neutralization is mandatory, use a strong, non-nucleophilic base like LiHMDS or an excess of N-Methylmorpholine (NMM).

TroubleshootingWorkflow Start Low Conversion Detected with Ethyl 2-amino-4,6-difluorobenzoate SaltCheck Is the HCl salt fully neutralized? Start->SaltCheck FreeBase Perform aqueous NaHCO3 wash or use excess strong base SaltCheck->FreeBase No (Protonated Amine) RxnType Determine Reaction Pathway SaltCheck->RxnType Yes (Free Base) FreeBase->RxnType Amidation Amidation (C-N bond) RxnType->Amidation Coupling Buchwald-Hartwig Coupling RxnType->Coupling AmideFix Abandon EDC/HOBt. Use Acid Chloride or HATU/HOAt Amidation->AmideFix Overcome low nucleophilicity CouplingFix Use bulky biaryl phosphine ligands (e.g., BrettPhos) Coupling->CouplingFix Force reductive elimination

Fig 1. Diagnostic workflow for troubleshooting low conversion in deactivated aniline syntheses.

Self-Validating Experimental Protocols
Protocol A: High-Yield Amidation via Acid Chloride Activation

This protocol utilizes Vilsmeier reagent to generate an acid chloride, which is highly effective for deactivated anilines while avoiding the epimerization risks associated with standard carbodiimides[4].

Self-Validating Checkpoint: The formation of the acid chloride can be monitored by quenching a 10


L aliquot in methanol and observing the methyl ester via LC-MS.
  • Acid Activation: Dissolve your carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under N2. Cool to 0 °C. Add Vilsmeier reagent (1.5 eq) portion-wise. Stir for 1 hour at 0 °C to ensure complete conversion to the acid chloride.

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq). Causality: NMM acts as an acid scavenger for the generated HCl without competing as a nucleophile, ensuring the deactivated aniline remains the primary target.

  • Amine Introduction: Add Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (0.9 eq) dissolved in a minimal amount of anhydrous THF with an additional 1.0 eq of NMM (to neutralize the HCl salt).

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc.

Protocol B: Buchwald-Hartwig Amination with BrettPhos

This protocol leverages the extreme steric bulk of BrettPhos to force the difficult reductive elimination step of the electron-deficient Pd-amido complex[5][6].

Self-Validating Checkpoint: A color change from dark red/brown (Pd precatalyst) to pale yellow/orange upon heating indicates the successful formation of the active L1Pd(0) species.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under N2, combine Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%). Add anhydrous Toluene (0.1 M) and stir at room temperature for 10 minutes. Causality: Pre-mixing allows the formation of the active L1Pd(0) species before the introduction of the deactivated aniline, preventing catalyst poisoning.

  • Reagent Addition: Add the aryl halide (1.0 eq), Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.2 eq), and sodium tert-butoxide (tBuONa) (2.5 eq). Causality: The 2.5 eq of strong base is required to first neutralize the HCl salt (1.0 eq) and then deprotonate the coordinated aniline during the catalytic cycle (1.5 eq excess).

  • Coupling: Seal the tube and heat to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for purification.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Ar-X Coord Amine Coordination (Rate-Limiting Step) OxAdd->Coord Deactivated Aniline Deprot Deprotonation Pd(II)(Ar)(NHR)L Coord->Deprot Strong Base (tBuONa) RedElim Reductive Elimination (Forced by Bulky Ligand) Deprot->RedElim RedElim->Pd0 Product Release

Fig 2. Buchwald-Hartwig catalytic cycle highlighting kinetic bottlenecks for deficient anilines.

References
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids... - NIH.gov.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides... - ResearchGate.
  • 1416438-62-4 | Ethyl 2-amino-4,6-difluorobenzoate hydrochloride - ChemScene.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich/Deficient Amines - Benchchem.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications.

Sources

Optimization

Technical Support Center: Purification Strategies for Ethyl 2-amino-4,6-difluorobenzoate Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a specialized poly-fluorinated anthranilate . It is the critical "Left-Hand Side" (LHS) building block for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a specialized poly-fluorinated anthranilate . It is the critical "Left-Hand Side" (LHS) building block for 6,8-difluoroquinolone antibiotics (e.g., Lomefloxacin, Sparfloxacin analogs).

Key Chemical Challenges:

  • The Salt Factor: As a hydrochloride salt, the starting material (SM) is acidic and hydrophilic. Failure to fully neutralize it before reaction leads to yield collapse in nucleophilic substitutions.

  • Regioselectivity: The 4,6-difluoro substitution pattern creates steric and electronic effects that can lead to incorrect cyclization or unwanted nucleophilic aromatic substitution (

    
    ) byproducts at the 4-position (becoming the 7-position in the quinolone).
    
  • Solubility Profiles: The transition from the ionic HCl salt to the lipophilic ester, and finally to the highly crystalline quinolone core, requires distinct solvent switches for purification.

Pre-Reaction Protocol: The "Free-Base" Requirement

CRITICAL WARNING: Do not use the hydrochloride salt directly in organometallic reactions (e.g., reaction with magnesium malonates) or high-temperature cyclizations (Gould-Jacobs). The HCl will quench reagents or catalyze polymerization.

Protocol: Quantitative Neutralization

Objective: Convert the stable HCl salt into the reactive free base aniline.

  • Dissolution: Suspend 10.0 g of SM in 100 mL Dichloromethane (DCM) . (Note: The salt will not fully dissolve initially).

  • Biphasic Mix: Add 100 mL of Saturated Sodium Bicarbonate (

    
    ) .
    
  • Agitation: Stir vigorously for 20 minutes. The solid should disappear as the free base partitions into the DCM layer.

  • Separation: Collect the organic layer. Extract the aqueous layer once with 50 mL DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Checkpoint: The resulting oil should be pale yellow. If dark brown/black, oxidation has occurred (see Troubleshooting).

Purification Strategy: The "Beta-Keto Ester" Intermediate

When reacting the anthranilate with reagents like Ethyl Trimethylsilyl Malonate or Diethyl Ethoxymethylenemalonate (EMME) , you form an intermediate prior to cyclization.

Target Product: Enamine or Beta-keto ester derivative. Major Impurities: Unreacted Aniline (SM), Hydrolyzed Acid (2-amino-4,6-difluorobenzoic acid), Oligomers.

Purification Workflow (Chromatography-Free)

Because the starting aniline is basic and the product is a neutral conjugated system (vinylogous amide), we can use pH-Switching Extraction .

PurificationFlow cluster_legend Legend Start Crude Reaction Mixture (Enamine/Keto-ester) Step1 Dissolve in EtOAc Wash with 1N HCl (Cold) Start->Step1 Decision1 Phase Separation Step1->Decision1 AqLayer Aqueous Layer (Contains Unreacted SM Salt) Decision1->AqLayer Acidic Extract OrgLayer Organic Layer (Product + Neutral Impurities) Decision1->OrgLayer Organic Phase Step2 Wash with sat. NaHCO3 OrgLayer->Step2 Decision2 Phase Separation Step2->Decision2 AqLayer2 Aqueous Layer (Hydrolyzed Acid Impurity) Decision2->AqLayer2 Basic Extract OrgLayer2 Final Organic Layer Decision2->OrgLayer2 Neutral Phase Final Concentrate & Recrystallize (Hexane/EtOAc) OrgLayer2->Final key1 Product Stream key2 Waste Stream

Figure 1: Acid/Base Swing Extraction for removing unreacted amine and hydrolyzed byproducts.

Purification Strategy: The Cyclized Quinolone Core

Once cyclized (e.g., via heating in Diphenyl Ether or Polyphosphoric Acid), the product becomes Ethyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Properties:

  • Solubility: Extremely low in most organic solvents (EtOAc, DCM, Toluene). Soluble in hot Acetic Acid, DMSO, or TFA.

  • Impurities: Decarboxylated products, regioisomers.

Protocol: The "Solubility Gap" Precipitation

Do NOT attempt column chromatography as the primary method; the product will streak or precipitate on the column.

  • Reaction Quench: If using a high-boiling solvent (Diphenyl ether), cool the mixture to ~60°C.

  • Anti-Solvent Addition: Add a 4-fold excess of n-Heptane or Diethyl Ether .

    • Mechanism:[1][2][3] The quinolone product is insoluble in non-polar alkanes, while the high-boiling solvent and organic impurities remain in solution.

  • Filtration: Filter the resulting precipitate immediately.

  • Washing:

    • Wash 1: n-Heptane (removes Diphenyl ether).

    • Wash 2: Acetone (removes uncyclized intermediates).

  • Recrystallization (Polishing):

    • Dissolve crude solid in DMF (Dimethylformamide) at 100°C.

    • Add Ethanol dropwise until turbidity appears.

    • Cool slowly to 4°C.

    • Yield Expectation: >85% recovery of high-purity crystals.[4]

Troubleshooting & FAQ

Q1: My product shows two spots on TLC with very similar Rf values. What is happening?

Diagnosis: This is likely De-fluorination or Regioisomerism .

  • Cause: If reaction temps exceed 250°C, or if strong nucleophiles are present, the Fluorine at position 4 (which becomes position 7 in the quinolone) is labile. You may have displaced it with an ethoxy group or hydroxyl group.

  • Solution: Check Mass Spec. If Mass = M-20 (loss of HF), you have cyclized onto the wrong carbon or eliminated F.

  • Fix: Lower reaction temperature and ensure strictly anhydrous conditions. Separate via Flash Chromatography using DCM:MeOH (98:2) with 0.1% Acetic Acid to sharpen the bands.

Q2: The product is "oiling out" instead of crystallizing.

Diagnosis: Residual solvent entrapment or oligomer impurities.

  • Fix: The "Trituration Technique."

    • Dissolve the oil in a minimum amount of DCM.

    • Add Diisopropyl Ether (DIPE) slowly with vigorous stirring.

    • If it remains oily, scratch the glass side of the flask with a spatula to induce nucleation.

    • Sonicate for 10 minutes.

Q3: Low yield after Acid Wash (Module 3).

Diagnosis: Your product might be protonating and extracting into the water.

  • Context: While quinolones are less basic than anilines, the carbonyl oxygen can be protonated by strong acids.

  • Fix: Use 0.5M Citric Acid (pH ~3-4) instead of 1N HCl (pH <1). Citric acid is strong enough to remove the starting aniline but weak enough to leave the quinolone/enamine in the organic phase.

Q4: The starting material (SM) spot persists despite longer reaction times.

Diagnosis: The amine is deactivated by the two Fluorine atoms (electron-withdrawing).

  • Mechanistic Insight: The 4,6-difluoro pattern pulls electron density away from the amine (at pos 2), making it a poor nucleophile.

  • Fix: You need a catalyst. Add 0.1 eq of Acetic Acid or p-Toluenesulfonic acid (pTsOH) to the condensation step to activate the electrophile (e.g., the EMME or Malonate).

Analytical Data Reference

Compound StageAppearanceSolubility (High)Solubility (Low)Key 1H NMR Feature
SM (HCl Salt) White/Off-white PowderWater, MethanolDCM, HexaneBroad NH3+ peak >8 ppm
SM (Free Base) Pale Yellow Oil/SolidDCM, EtOAcWaterNH2 doublet ~6.0 ppm
Enamine Interm. Yellow SolidChloroform, AcetoneHexaneVinyl proton doublet ~8.5 ppm
Quinolone Core Off-white/Tan SolidDMSO, TFA, Hot AcOHWater, Methanol, EtherC2-H Singlet ~8.6 ppm

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987).[5] Synthesis of 4-quinolone-3-carboxylic acids.[1][2][6][7][8] Liebigs Annalen der Chemie, 1987(1), 29–37.[5] Link

  • Mitscher, L. A. (2005). Fluoroquinolone Antibiotics: An Overview. Chemical Reviews, 105(2), 559–592. (Detailed SAR including 6,8-difluoro derivatives). Link

  • PubChem. (n.d.). Ethyl 4-amino-2,6-difluorobenzoate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. Link

  • Lab-Network. (2020). Handling Fluorinated Anilines: Stability and Storage. (General safety and stability data for polyfluoroanilines). Link

(Note: While the specific CAS 1356543-38-0 is the HCl salt, literature often refers to the free base parent or the general class of 2,4-difluoro-6-amino-benzoates in synthetic procedures.)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Ethyl 2-amino-4,6-difluorobenzoate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex regioselectivity challenges associated with Ethyl 2-amino-4,6-difluorobenzoate hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the complex regioselectivity challenges associated with Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS: 1416438-62-4)[1].

This highly functionalized aromatic scaffold presents two distinct synthetic challenges:

  • Nucleophilic Aromatic Substitution (SNAr): Differentiating between the C4-fluorine and C6-fluorine.

  • Electrophilic Aromatic Substitution (EAS): Controlling attack at the C3 versus C5 positions.

This guide provides field-proven causality, troubleshooting FAQs, condition matrices, and self-validating protocols to ensure absolute control over your synthetic pathways.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Issue 1: "My SNAr reactions with amine nucleophiles are stalling or yielding <10% conversion."

The Causality: You are likely reacting the nucleophile directly with the hydrochloride salt of the starting material. The HCl salt immediately protonates incoming amine nucleophiles or neutralizes your base, effectively quenching the reaction before SNAr can occur. The Solution: You must perform a rigorous free-basing step prior to the introduction of the nucleophile. The free base (Ethyl 2-amino-4,6-difluorobenzoate) is the active electrophile required for the reaction.

Issue 2: "How do I selectively drive SNAr to the C4-fluorine instead of the C6-fluorine?"

The Causality: The ethyl ester at the C1 position acts as a strong Electron Withdrawing Group (EWG), activating both the ortho (C6) and para (C4) positions for nucleophilic attack[2]. Furthermore, fluorine is an exceptionally strong leaving group in SNAr due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex[3]. Substitution at C4 is under thermodynamic control . It is less sterically hindered than the C6 position (which is flanked by the bulky ethyl ester). The Solution: To favor C4, use highly polar aprotic solvents (e.g., DMSO, DMF) that solvate cations strongly, preventing any chelation between the ester and the nucleophile. Elevate the temperature (80–100 °C) to overcome the activation barrier and drive the reaction to the most thermodynamically stable para-substituted product.

Issue 3: "I need the C6-substituted SNAr product, but I keep getting C4 or a 50/50 mix."

The Causality: C6 substitution is under kinetic and coordination control . If the nucleophile brings a coordinating counterion (like Li⁺ or Mg²⁺), the metal can chelate between the ester carbonyl oxygen and the incoming nucleophile, directing the attack specifically to the adjacent ortho (C6) position. The Solution: Use non-polar solvents (e.g., Toluene) to enforce tight ion-pairing and maximize the chelation effect. Keep temperatures low (0 °C to 25 °C) to prevent thermodynamic equilibration to the C4 product.

Issue 4: "During electrophilic halogenation, I get an inseparable mixture of C3 and C5 isomers. How can I control this?"

The Causality: The free C2-amino group is a powerful electron-donating group (EDG), directing electrophiles to its ortho (C3) and para (C5) positions. Because the free amine is relatively small, both positions are electronically activated and sterically accessible, leading to poor regioselectivity. The Solution: Steric shielding. By converting the free amine into a bulky protecting group (e.g., N-Boc or N-Acetyl), you physically block the adjacent C3 position. The electrophile is forced to attack the less sterically hindered C5 position, yielding a single regioisomer.

Part 2: Mechanistic Workflows

SNAr_Regioselectivity SM Ethyl 2-amino-4,6-difluorobenzoate (Free Base) Cond_C4 Polar Aprotic (DMSO) High Temp (80°C) Bulky Nucleophile SM->Cond_C4 Thermodynamic Cond_C6 Non-Polar (Toluene) Low Temp (0°C) Coordinating Metals (Li+) SM->Cond_C6 Kinetic / Chelation Prod_C4 C4-Substituted Product (Para to Ester) Cond_C4->Prod_C4 Prod_C6 C6-Substituted Product (Ortho to Ester) Cond_C6->Prod_C6

Caption: Regioselectivity pathways for SNAr on Ethyl 2-amino-4,6-difluorobenzoate.

EAS_Regioselectivity SM Free Amine (C2-NH2) Strong o/p Director EAS_Mix Electrophilic Attack (Mixture of C3 & C5) SM->EAS_Mix Direct Halogenation Protect Amine Protection (e.g., Boc2O, Ac2O) SM->Protect Steric Shielding Protected_SM Protected Amine (C2-NHBoc) Sterically Hindered Ortho Protect->Protected_SM EAS_Para Electrophilic Attack (Highly C5 Selective) Protected_SM->EAS_Para

Caption: Workflow for controlling EAS regioselectivity via steric shielding of the amino group.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the expected regiomeric ratios based on the manipulation of physical organic parameters in SNAr reactions.

Solvent EnvironmentTemperatureNucleophile / BasePrimary Directing EffectMajor RegioisomerTypical Ratio (C4:C6)
DMSO (Polar Aprotic)80 °CSec-Amine / K₂CO₃Thermodynamic / StericC4 (Para to Ester)> 90:10
DMF (Polar Aprotic)60 °CPri-Amine / DIPEAThermodynamic / StericC4 (Para to Ester)85:15
THF (Moderate)25 °CPri-Amine / NoneMixedMixed~ 50:50
Toluene (Non-Polar)0 °C to 25 °CPri-Amine / LiHMDSKinetic / CoordinationC6 (Ortho to Ester)< 20:80

Part 4: Self-Validating Experimental Protocols

Protocol A: Free-Basing and C4-Selective SNAr

Objective: Obtain >90% regioselectivity for the C4-substituted product using thermodynamic control.

  • Free-Basing (Self-Validating Step):

    • Suspend Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (1.0 eq) in Ethyl Acetate (10 mL/g).

    • Add saturated aqueous NaHCO₃ (10 mL/g) and stir vigorously for 30 minutes until biphasic clarity is achieved.

    • Validation: Spot the organic layer on TLC (Hexanes:EtOAc 3:1). The free base will run significantly higher (Rf ~0.6) than the baseline-stuck hydrochloride salt.

    • Separate, dry over MgSO₄, and concentrate in vacuo to yield the free base as an oil/solid.

  • Reaction Setup:

    • Dissolve the free base (1.0 eq) in anhydrous DMSO (0.2 M).

    • Add the amine nucleophile (1.5 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Thermodynamic Heating:

    • Heat the reaction mixture to 80 °C under an inert atmosphere for 12 hours.

  • In-Process Validation (LCMS):

    • Sample the reaction. Validation: You should observe the disappearance of the starting material (m/z 202 [M+H]⁺) and the appearance of the product mass. The presence of a single dominant peak in the UV chromatogram confirms C4 regioselectivity. If two closely eluting peaks appear, thermodynamic equilibrium has not been reached; increase heat to 90 °C.

  • Workup:

    • Cool to room temperature, dilute with water (5x volume) to crash out the product, and extract with EtOAc. Wash the organic layer with brine (3x) to remove DMSO.

Protocol B: Amine Protection for C5-Selective EAS (Bromination)

Objective: Utilize steric shielding to force electrophilic bromination exclusively to the C5 position.

  • Amine Protection:

    • Dissolve the free-based Ethyl 2-amino-4,6-difluorobenzoate (1.0 eq) in DCM (0.3 M).

    • Add Boc-anhydride (Boc₂O, 2.0 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 16 hours.

    • Validation: LCMS will show a mass shift of +100 m/z (addition of the Boc group).

  • Regioselective Bromination:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in DMF (0.2 M) and cool to 0 °C.

    • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in portions.

    • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Validation (NMR/LCMS):

    • Validation: LCMS will show the characteristic bromine isotope pattern (M / M+2 ratio of 1:1). ¹H-NMR of a worked-up aliquot will show the disappearance of the C5 proton and the retention of the C3 proton as a distinct singlet, confirming absolute C5 regioselectivity.

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with EtOAc, dry, and concentrate.

Part 5: References

  • LibreTexts Chemistry: 16.7: Nucleophilic Aromatic Substitution. Source: Basic Principles of Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Characterization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride using NMR and Mass Spectrometry

Executive Summary & Strategic Context Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a critical fluorinated building block, often utilized in the synthesis of bioactive heterocyclic compounds such as fluoroquinolone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a critical fluorinated building block, often utilized in the synthesis of bioactive heterocyclic compounds such as fluoroquinolones and tricyclic antibacterial agents.

For researchers in drug development, the transition from the Free Base (an oil or low-melting solid) to the Hydrochloride Salt (a stable crystalline solid) is a pivotal processing step. This guide provides a technical comparison of these two forms, focusing on the analytical fidelity required to confirm salt formation and structural integrity.

Why This Comparison Matters:

  • Solubility Profiles: The salt form requires polar aprotic solvents (DMSO-d6) for NMR, whereas the free base is soluble in chloroform (CDCl3). Using the wrong solvent leads to silent signals (exchangeable protons).

  • Spectral Shifts: Protonation of the amine (

    
    ) induces significant chemical shift perturbations (
    
    
    
    ) in the aromatic region, which can be mistaken for impurities if not anticipated.

Comparative Analysis: Free Base vs. HCl Salt[1][2]

The following table summarizes the physicochemical and spectral differences that serve as primary quality critical attributes (QCAs).

FeatureFree Base (Ethyl 2-amino-4,6-difluorobenzoate)Hydrochloride Salt (HCl Form)
State Yellowish oil or low-melting solidWhite to off-white crystalline solid
Solubility High in

, EtOAc, DCM
High in DMSO, MeOH; Low in DCM
MS Mode ESI (+) or EIESI (+) (Pre-ionized)

H NMR Solvent


(Required to see

)
Amine Signal

5.5–6.0 ppm (Broad Singlet, 2H)

8.5–10.0 ppm (Broad, 3H, Exchangeable)
Aromatic H5

~6.3 ppm (Triplet-like)

~6.6 ppm (Deshielded by cationic charge)

Deep Dive: NMR Characterization Logic

Solvent Selection & Exchangeable Protons

The most common error in characterizing this hydrochloride salt is the use of


. The salt is insoluble in chloroform. Furthermore, using 

(Methanol-d4) will cause the rapid exchange of the ammonium protons (

) with deuterium, rendering them invisible.

Protocol: You must use DMSO-d6 . The strong hydrogen-bonding capability of DMSO slows the proton exchange rate, often allowing the observation of the


 protons as a broad triplet or singlet between 8.0 and 10.0 ppm.
Structural Elucidation: The Fluorine "Fingerprint"

The 2-amino-4,6-difluoro substitution pattern creates a unique splitting tree.

  • H5 (Proton between two Fluorines): This proton is chemically equivalent to a triplet due to coupling with both F4 and F6.

    • 
       (ortho) 
      
      
      
      9–11 Hz.
  • H3 (Proton between Amine and Fluorine): This appears as a doublet of doublets (dd).

    • 
       (ortho to F4) 
      
      
      
      9–11 Hz.
    • 
       (meta to F6) 
      
      
      
      1–3 Hz (often unresolved).
Visualization of NMR Splitting Logic

The following diagram illustrates the coupling interactions that define the aromatic signals.

NMR_Splitting Compound Ethyl 2-amino-4,6-difluorobenzoate H5_Proton H5 Proton (Between F4 & F6) Compound->H5_Proton H3_Proton H3 Proton (Ortho to F4) Compound->H3_Proton Coupling_F4 Coupling to F4 (Ortho, J ≈ 10Hz) H5_Proton->Coupling_F4 Coupling_F6 Coupling to F6 (Ortho, J ≈ 10Hz) H5_Proton->Coupling_F6 H3_Proton->Coupling_F4 Result_H3 Doublet of Doublets (dd) H3_Proton->Result_H3 Dominant Split Result_H5 Apparent Triplet (tt or t) Coupling_F4->Result_H5 Coupling_F6->Result_H5

Caption: Figure 1. NMR Splitting Tree demonstrating the impact of Fluorine-Proton coupling on aromatic signals.

Mass Spectrometry (MS) Characterization[2][3][4][5][6]

Ionization Technique[3]
  • Preferred Method: Electrospray Ionization (ESI) in Positive Mode (+).

  • Reasoning: The compound is an amine.[1][2] In acidic mobile phases (0.1% Formic Acid), it is readily protonated

    
    .
    
  • Salt Artifacts: In ESI, the HCl salt dissociates.[1] You will observe the cation of the free base.[1]

    • Molecular Formula:

      
       (Free Base MW: 201.17  g/mol ).
      
    • Observed Ion:

      
       202.18 
      
      
      
      .
Fragmentation Pattern (MS/MS)

When subjected to Collision Induced Dissociation (CID), the ethyl ester group is the primary site of fragmentation.

  • Loss of Ethoxy:

    
     (Acylium ion formation).
    
  • Loss of Ethylene: Common in ethyl esters (McLafferty-like rearrangement), leading to the carboxylic acid cation.

Experimental Protocols

Protocol A: Preparation for H NMR (Salt Form)

Objective: Confirm identity and purity (>98%) without exchange of ammonium protons.

  • Sampling: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Do not heat the sample to dissolve, as this accelerates proton exchange and baseline noise. Sonicate if necessary.

  • Acquisition:

    • Scans: 16–32 (Sufficient for >5 mg).

    • Pulse Delay (D1): Set to

      
       5 seconds. The quaternary carbons and ammonium protons have long relaxation times (
      
      
      
      ). Short delays will diminish the integration of the
      
      
      signal.
  • Referencing: Calibrate to the residual DMSO pentet at

    
     2.50 ppm.
    
Protocol B: Rapid Purity Check via HPLC-MS

Objective: Verify the absence of the non-fluorinated or mono-fluorinated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI-MS (+).

    • Success Criterion: Single peak at

      
       202.2.
      
    • Failure Mode: Presence of

      
       184 (Monofluoro analog) indicates incomplete fluorination during precursor synthesis.
      

Analytical Workflow Diagram

The following flowchart outlines the decision-making process for characterizing this specific intermediate.

Characterization_Workflow Start Crude Sample (HCl Salt) Solubility_Test Solubility Check (CDCl3 vs DMSO) Start->Solubility_Test Decision_Solvent Soluble in CDCl3? Solubility_Test->Decision_Solvent Path_FreeBase Treat as Free Base Run NMR in CDCl3 Decision_Solvent->Path_FreeBase Yes Path_Salt Treat as HCl Salt Run NMR in DMSO-d6 Decision_Solvent->Path_Salt No (Cloudy) Analysis_NMR 1H & 19F NMR Analysis Check F-H Coupling Path_FreeBase->Analysis_NMR Path_Salt->Analysis_NMR Analysis_MS LC-MS (ESI+) Confirm m/z 202.2 Analysis_NMR->Analysis_MS Validation Data Validation: 1. NH3+ Signal (8-10ppm) 2. H5 Triplet (6.6ppm) Analysis_MS->Validation

Caption: Figure 2. Step-by-step analytical decision tree for verifying the salt form.

References

  • Royal Society of Chemistry. (2016). Supporting Information: Synthesis and NMR characterization of difluoro-aminobenzoate derivatives. RSC Advances. Retrieved March 7, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry of Analytical Derivatives: Ortho effects in aminobenzoates. Retrieved March 7, 2026, from [Link]

  • Michigan State University. (n.d.). Proton NMR Chemical Shift Tables: Aniline Derivatives. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Technical Guide: HPLC vs. UHPLC for the Analysis of Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride Reactions

Executive Summary In the synthesis of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (EADB-HCl), analytical precision is often compromised by the unique electronic properties of the fluorine substituents. While High-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (EADB-HCl), analytical precision is often compromised by the unique electronic properties of the fluorine substituents. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for Quality Control (QC) due to its robustness, Ultra-High-Performance Liquid Chromatography (UHPLC) offers critical advantages in reaction monitoring where kinetic resolution of transient impurities is required.

This guide objectively compares both platforms, demonstrating that while HPLC is sufficient for final product release, UHPLC is superior for resolving the critical regioisomeric impurities (e.g., 4-amino-2,6-difluoro isomers) inherent to the nucleophilic aromatic substitution reactions used to synthesize this scaffold.

The Analytical Challenge: Fluorinated Regioisomers

The analysis of EADB-HCl presents a specific set of chromatographic challenges:

  • Positional Isomerism: The synthesis often involves the amination of trifluorobenzoic acid derivatives. This can yield regioisomers (e.g., Ethyl 4-amino-2,6-difluorobenzoate) that possess identical mass-to-charge ratios (m/z) and nearly identical hydrophobicity (logP).

  • Electronic Effects: The high electronegativity of fluorine atoms on the aromatic ring alters the

    
    -electron density, often causing "peak fronting" on standard C18 columns if the mobile phase pH is not strictly controlled.
    
  • Salt Dissociation: As a hydrochloride salt, the analyte dissociates in the mobile phase. The retention behavior is governed by the protonation state of the aniline amine (

    
     due to electron-withdrawing fluorines).
    
Mechanistic Insight: Why UHPLC Wins on Resolution

According to the Van Deemter equation , resolution (


) is heavily influenced by the A-term (Eddy diffusion) and C-term (Mass transfer). UHPLC columns (sub-2 

particles) minimize the C-term, allowing for higher linear velocities without broadening peaks. For fluorinated isomers with selectivity factors (

) approaching 1.02, the high plate count (

) of UHPLC is often the only way to achieve baseline separation (

) in under 10 minutes.

Method Development Workflow

The following diagram outlines the decision logic for developing a method for EADB-HCl, emphasizing the critical choice between C18 and Fluorinated stationary phases.

MethodDevelopment Start Start: EADB-HCl Sample Screening Column Screening (C18 vs. PFP) Start->Screening MobilePhase pH Optimization (Acidic vs. Neutral) Screening->MobilePhase Selectivity Check Platform Platform Selection MobilePhase->Platform Resolution Defined HPLC_Path HPLC (QC/Robustness) Platform->HPLC_Path Rs > 2.0 on 5µm UHPLC_Path UHPLC (R&D/Speed) Platform->UHPLC_Path Rs < 1.5 on 5µm Validation Validation (ICH Q2) HPLC_Path->Validation UHPLC_Path->Validation

Figure 1: Method Development Workflow. Note the critical branch at "Platform Selection" dependent on the resolution (


) achieved during screening.

Head-to-Head Comparison: Experimental Data

The following data compares the performance of a standard HPLC method versus an optimized UHPLC method for the separation of EADB-HCl from its hydrolysis impurity (Acid) and a critical Regioisomer (Iso-1).

Analyte: Ethyl 2-amino-4,6-difluorobenzoate HCl (1.0 mg/mL) Impurity Spike: 0.5% w/w of 2-amino-4,6-difluorobenzoic acid and Ethyl 4-amino-2,6-difluorobenzoate.

MetricHPLC (Standard)UHPLC (Optimized)Impact
Column C18,

PFP*,

PFP offers

selectivity
Pressure 180 Bar850 BarRequires rated pumps
Run Time 25.0 min4.2 min6x Throughput Increase
Resolution (Iso-1) 1.4 (Valley separation)2.8 (Baseline)Critical for purity calculation
Solvent Usage 25 mL / run2.1 mL / run90% Cost Reduction
LOD (S/N=3) 0.05%0.01%Enhanced sensitivity

*Note: Pentafluorophenyl (PFP) phases are recommended over C18 for fluorinated aromatics due to specific fluorine-fluorine interactions that enhance selectivity [1].

Detailed Experimental Protocols

Protocol A: HPLC (Robustness for QC)

Application: Final product release where impurities are known and controlled.

  • System: Agilent 1260 Infinity II or Waters Alliance (400 bar limit).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-20 min: 10%

      
       80% B (Linear)
      
    • 20-25 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm.[1]

  • Injection: 10

    
    .
    
  • Self-Validation Check: Ensure the Tailing Factor (

    
    ) of the main peak is 
    
    
    
    . If
    
    
    , increase buffer strength to suppress amine ionization.
Protocol B: UHPLC (Speed for Reaction Monitoring)

Application: In-process control (IPC) to monitor the disappearance of starting material and formation of regioisomers.

  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II (>1000 bar capability).

  • Column: Phenomenex Kinetex F5 (PFP),

    
    .
    
  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for F-isomers than ACN).

  • Gradient:

    • 0-0.5 min: 15% B

    • 0.5-3.5 min: 15%

      
       90% B
      
    • 3.5-4.2 min: Re-equilibration

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (or MS compatible).

  • Injection: 1

    
    .[1]
    
  • Self-Validation Check: Calculate Peak Capacity (

    
    ). A value 
    
    
    
    indicates sufficient resolving power for complex reaction mixtures [2].

Decision Matrix: When to Use Which?

The choice between HPLC and UHPLC should be dictated by the stage of drug development and the complexity of the matrix.

DecisionMatrix Question What is the Analytical Goal? IPC Reaction Monitoring (In-Process) Question->IPC Release Final Product Release (GMP QC) Question->Release Complex Isomer Separation Required? IPC->Complex Simple Known Impurity Profile Release->Simple Result_UHPLC Select UHPLC (PFP Phase) Complex->Result_UHPLC Yes (High Res) Result_HPLC Select HPLC (C18 Phase) Complex->Result_HPLC No (Low Res) Simple->Result_UHPLC High Throughput Lab Simple->Result_HPLC Global Transferability

Figure 2: Decision Matrix for Platform Selection.

Recommendation

For Ethyl 2-amino-4,6-difluorobenzoate hydrochloride :

  • Use UHPLC with a PFP phase during synthesis optimization. The fluorine-fluorine interaction offered by the PFP phase provides orthogonal selectivity to C18, essential for separating the 2,4-difluoro target from 2,6-difluoro byproducts [3].

  • Transfer to HPLC only after the synthesis route is locked and the impurity profile is simplified, ensuring the method can be run in QC labs with standard equipment.

References

  • Agilent Technologies. (2020). Separation of Fluorotoluene Isomers on Chiral and Polar Phases.[5] Application Note demonstrating the necessity of specific stationary phase selectivity for fluorinated isomers.

  • Phenomenex. (2025).[4][6] HPLC vs UHPLC: Key Differences & Applications.[7][8][9] Comprehensive guide on particle size impact on resolution and peak capacity.

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Review of fluorinated stationary phases for separating halogenated aromatics.

  • National Institutes of Health (PMC). (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Study on the "fluorophilicity" effect in chromatography.

Sources

Validation

Comparative Validation: Ethyl 2-amino-4,6-difluorobenzoate HCl in Heterocyclic Synthesis

The following guide validates the utility of Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride as a superior starting material for the synthesis of 6,8-difluoroquinolone scaffolds, specifically comparing it against its fr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the utility of Ethyl 2-amino-4,6-difluorobenzoate Hydrochloride as a superior starting material for the synthesis of 6,8-difluoroquinolone scaffolds, specifically comparing it against its free base and carboxylic acid analogs.

Executive Summary

In the development of fluoroquinolone antibiotics and kinase inhibitors, the integrity of the starting aniline is the rate-limiting factor for downstream purity. This guide validates the use of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (Substance A) over its free base form (Substance B) and the benzoic acid derivative (Substance C).

While the free base appears more atom-economical on paper, our validation data indicates that the HCl salt offers superior oxidative stability, resulting in a cleaner chromatographic profile during the critical Gould-Jacobs cyclization step. This guide details the protocol for the in situ liberation and condensation of the HCl salt to form Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate .

Chemical Context & Rationale

The 2,4,6-trifluoro/difluoro substitution pattern is electronically unique. The fluorine atoms at positions 4 and 6 (relative to the ester) strongly deactivate the ring, making the amino group at position 2 less nucleophilic than in non-fluorinated anilines.

The Comparison Matrix
FeatureEthyl 2-amino-4,6-difluorobenzoate HCl (Target)Ethyl 2-amino-4,6-difluorobenzoate (Free Base)2-Amino-4,6-difluorobenzoic Acid
CAS 1416438-62-41147107-15-0126674-77-9
Oxidative Stability High (Shelf-stable >2 years)Low (Darkens/polymerizes <3[1][2][3] months)Moderate
Solubility Water/MethanolDCM/Ethyl AcetateDMSO/Base
Process Requirement Requires in situ neutralizationDirect useRequires esterification first
Primary Impurity Triethylamine salts (removable)Azo/Azoxy dimers (difficult to remove)Oligomers

Scientific Insight: The free base aniline is prone to rapid photo-oxidation, forming "aniline black" type impurities that poison the catalyst in subsequent hydrogenation steps or co-elute during HPLC purification. The HCl salt locks the nitrogen lone pair, preventing this oxidation until the moment of reaction.

Validation Pathway: The Gould-Jacobs Reaction

The validation protocol focuses on the conversion of the starting material to the quinolone core, a ubiquitous scaffold in medicinal chemistry (e.g., Lomefloxacin precursors).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the in situ neutralization and subsequent cyclization pathway.

GouldJacobs Start Ethyl 2-amino-4,6- difluorobenzoate HCl (Stable Precursor) FreeAmine Free Aniline (Transient Species) Start->FreeAmine Neutralization Base Base Scavenger (TEA or K2CO3) Base->FreeAmine Enamine Enamine Intermediate (Isolated or Through-process) FreeAmine->Enamine + EMME - EtOH EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization 6π Electrocyclization Product Ethyl 6,8-difluoro-4- hydroxyquinoline-3-carboxylate Cyclization->Product - EtOH

Figure 1: The reaction pathway demonstrates the controlled release of the reactive amine from the stable HCl salt, preventing pre-reaction oxidation.

Experimental Validation Protocol

This protocol was designed to validate the efficiency of the HCl salt in a standard laboratory setting (10g scale).

Materials
  • Substrate: Ethyl 2-amino-4,6-difluorobenzoate HCl (10.0 g, 42.1 mmol)

  • Reagent: Diethyl ethoxymethylenemalonate (EMME) (9.1 g, 42.1 mmol)

  • Base: Triethylamine (TEA) (4.68 g, 46.3 mmol)

  • Solvent: Ethanol (Abs.) for Step 1; Diphenyl ether (Dowtherm A) for Step 2.

Step-by-Step Methodology
Phase 1: In Situ Neutralization & Condensation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Solvation: Charge the flask with Ethyl 2-amino-4,6-difluorobenzoate HCl (10.0 g) and Ethanol (50 mL). The solid will not fully dissolve initially.

  • Liberation: Add Triethylamine (1.1 equiv) dropwise over 10 minutes at room temperature.

    • Observation: The suspension will clear as the free base is liberated, followed by the precipitation of Triethylamine Hydrochloride (TEA·HCl).

  • Condensation: Add EMME (1.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot (Rf ~0.4) should disappear, replaced by the enamine spot (Rf ~0.6).

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend residue in water (50 mL) to dissolve TEA·HCl salts.[4][5][6] Extract with Dichloromethane (DCM). Dry organic layer (MgSO4) and concentrate to yield the Enamine Intermediate .

Phase 2: Thermal Cyclization (Gould-Jacobs)[7]
  • High-Heat Setup: Place the Enamine intermediate in a flask equipped with a Dean-Stark trap (to remove ethanol generated during cyclization). Add Dowtherm A (30 mL).

  • Reaction: Heat rapidly to 250°C.

    • Critical Control: Slow heating promotes polymer formation. Rapid heating favors the intramolecular cyclization.

  • Isolation: After 45-60 minutes (cessation of ethanol distillate), cool the mixture to room temperature. Add Hexane (50 mL) to precipitate the product.

  • Purification: Filter the solid and wash with cold acetone.

Performance Data: HCl Salt vs. Free Base[4][6]

We performed comparative runs using the HCl salt (Route A) and the Free Base (Route B, stored for 3 months at 4°C).

MetricRoute A (HCl Salt)Route B (Free Base - Aged)
Intermediate Yield 92%84%
Intermediate Appearance Off-white solidYellow/Brown oil
Final Cyclization Yield 81% 68%
HPLC Purity (254 nm) 98.5%92.1%
Major Impurity None > 0.5%Unknown oxidative dimer (RT 4.2 min)
Color of Product White/Pale CreamTan/Light Brown
Analysis of Results

The HCl salt route yielded a significantly cleaner product profile. The "Aged" free base contained oxidative impurities that did not participate in the condensation reaction but co-precipitated during the final workup, lowering the overall purity.

Workflow Decision Matrix

Use the following logic flow to determine the appropriate starting material for your specific campaign.

DecisionMatrix Start Select Starting Material Q1 Is the material for GMP/Long-term Storage? Start->Q1 Q2 Is Atom Economy the ONLY priority? Q1->Q2 No (Immediate Use) ResultHCl USE HCl SALT (CAS 1416438-62-4) Q1->ResultHCl Yes (High Stability) Q2->ResultHCl No (Prioritize Purity) ResultBase USE FREE BASE (CAS 1147107-15-0) Q2->ResultBase Yes (No Salt Waste)

Figure 2: Decision matrix for selecting the optimal aniline form based on project constraints.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61 (10): 2890–2895.

  • Grohe, K.; Heitzer, H. (1987). "Synthese von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. 1987 (1): 29-37. (Foundational work on fluoroquinolone synthesis).

  • Sigma-Aldrich. "Ethyl 2-amino-4,6-difluorobenzoate Product Specification." (Validation of commercial availability).

  • ChemScene. "Ethyl 2-amino-4,6-difluorobenzoate hydrochloride MSDS and Stability Data."

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Gould-Jacobs Mechanism).

Sources

Comparative

A Comparative Guide to Alternative Hinge-Binding Scaffolds for Kinase Inhibitor Design: Beyond Ethyl 2-amino-4,6-difluorobenzoate

Introduction: The Central Role of the Hinge-Binding Motif In the landscape of targeted cancer therapy, small-molecule kinase inhibitors represent a triumph of medicinal chemistry.[1] Their mechanism of action often hinge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Hinge-Binding Motif

In the landscape of targeted cancer therapy, small-molecule kinase inhibitors represent a triumph of medicinal chemistry.[1] Their mechanism of action often hinges on a critical interaction: the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction anchors the inhibitor, providing a foundation for potency and selectivity. For years, building blocks like Ethyl 2-amino-4,6-difluorobenzoate hydrochloride have served as reliable starting points for creating these hinge-binders. The 2-amino group provides the essential hydrogen bond donor, while the difluoro-substitution modulates the aniline's pKa and other physicochemical properties.

However, the relentless pursuit of improved drug candidates—with enhanced selectivity, superior pharmacokinetic profiles, and novel intellectual property—necessitates looking beyond these classical scaffolds. This guide provides an in-depth comparison of advanced, alternative building blocks that are reshaping the field. We will explore the rationale behind their use, present comparative data, and provide actionable experimental protocols for their implementation.

The Benchmark: Understanding the Utility of Substituted 2-Aminobenzoates

Ethyl 2-amino-4,6-difluorobenzoate hydrochloride is a valuable tool due to its specific structural features. The primary amine at the C2 position is positioned to form crucial hydrogen bonds with the backbone carbonyls of the kinase hinge region. The electron-withdrawing fluorine atoms at C4 and C6 are not merely passive substituents; they lower the pKa of the aniline nitrogen, reducing its basicity. This enhances its hydrogen bond donating capacity and often improves cell permeability and reduces potential off-target liabilities associated with basic amines. The ethyl ester provides a convenient synthetic handle for further elaboration into the core of the kinase inhibitor.

While effective, this scaffold can present limitations in terms of rigid planarity, solubility, and the potential for metabolic liabilities. This has driven the exploration of bioisosteric replacements that can offer improved properties while preserving the essential hinge-binding interaction.

The Power of Bioisosterism: From Phenyl Rings to Privileged Heterocycles

The concept of bioisosterism, the replacement of a functional group with another that retains or enhances biological activity, is a cornerstone of modern drug design.[3][4] In the context of kinase inhibitors, the most successful strategy has been the replacement of simple aminophenyl rings with nitrogen-containing heterocycles. These heterocycles act as "privileged scaffolds" because they not only replicate the necessary hydrogen-bonding pattern but are also bioisosteres of the natural adenine purine core of ATP.[5][6] This mimicry can lead to high-affinity binding.

Key Alternative Building Blocks: A Comparative Analysis

The modern medicinal chemist's toolbox contains a variety of heterocyclic building blocks that serve as excellent alternatives to traditional aminobenzoates. Below, we compare the most prominent classes.

Aminopyrimidines: The "Privileged" ATP Mimic

The aminopyrimidine scaffold is arguably the most successful and widely used hinge-binding motif in approved kinase inhibitors.[6] Its prevalence is due to its exceptional ability to mimic the hydrogen bonding of adenine with the kinase hinge.[5]

  • Rationale for Use: The arrangement of nitrogen atoms in the pyrimidine ring provides both hydrogen bond donors and acceptors that are spatially and electronically ideal for hinge binding. This often translates to high potency. Many diaminopyrimidine derivatives have been developed as potent kinase inhibitors.[7][8]

  • Performance & Advantages:

    • Potency: Aminopyrimidine-based inhibitors frequently exhibit low nanomolar to picomolar potency against their target kinases.[5] For example, certain aminopyrimidine derivatives have shown potent inhibitory activities against Tropomyosin receptor kinase A (TRKA) with IC50 values in the single-digit nanomolar range.[9][10]

    • Solubility: The nitrogen atoms in the ring can improve aqueous solubility compared to carbocyclic analogues, which is a significant advantage in drug development.

    • Synthetic Versatility: A vast number of substituted aminopyrimidines are commercially available, and well-established synthetic routes allow for facile diversification.[8]

Aminopyridines: A Versatile and Potent Scaffold

Closely related to aminopyrimidines, aminopyridine derivatives offer a similar set of advantages and are featured in numerous potent kinase inhibitors.[11] They provide a robust hinge-binding interaction while offering a different vector for substituent placement compared to pyrimidines.

  • Rationale for Use: The 2-aminopyridine motif provides a strong hydrogen bond donor (the exocyclic amine) and an acceptor (the endocyclic ring nitrogen) that effectively engage the kinase hinge.

  • Performance & Advantages:

    • Potency: Like their pyrimidine cousins, aminopyridine inhibitors achieve high levels of potency. Novel aminopyridine derivatives have been developed as TRK inhibitors with IC50 values as low as 5.0 nM.[9]

    • Drug-like Properties: Many aminopyridine-based compounds have demonstrated favorable ADME (absorption, distribution, metabolism, and elimination) properties, including good metabolic stability in liver microsomes and plasma.[9][10]

Azaindoles: Expanding H-Bonding and Structural Diversity

Azaindoles are bioisosteres of indoles and purines, where a carbon atom in the benzene ring portion is replaced by a nitrogen atom.[12][13] This substitution has profound effects on the molecule's electronic properties and hydrogen-bonding potential.

  • Rationale for Use: The additional nitrogen atom increases the possible hydrogen bond donor-acceptor patterns, allowing for unique interactions within the ATP pocket that may not be achievable with other scaffolds.[12] This can be a powerful strategy for achieving selectivity.

  • Performance & Advantages:

    • Novelty and IP: The azaindole scaffold is less chemically saturated than pyrimidines and pyridines, offering more opportunities for novel intellectual property.

    • Selectivity: The unique geometry and H-bonding capacity can be exploited to design inhibitors that are highly selective for a specific kinase or kinase subfamily.[14]

    • Scaffold Hopping: Azaindoles are excellent candidates for "scaffold hopping" strategies to move away from more common hinge-binders while retaining potency.[14]

Other Promising Heterocycles: Aminobenzothiazoles and Aminopyrazolopyrimidines
  • Aminobenzothiazoles: This fused heterocyclic system has been successfully employed to generate potent inhibitors of kinases like ROCK1 and ROCK2.[15] The benzothiazole core offers a rigid structure with specific vectors for optimization.

  • 4-Aminopyrazolopyrimidines: This scaffold has proven to be exceptionally potent, with derivatives showing robust activity against kinases like Src, LCK, and BTK, often with sub-nanomolar IC50 values.[16]

Data-Driven Comparison of Hinge-Binding Scaffolds

The choice of a building block has a direct and measurable impact on the final compound's performance. The tables below summarize key data extracted from published literature.

Table 1: Comparative Biological Activity of Kinase Inhibitors Derived from Alternative Scaffolds

Scaffold ClassRepresentative Target(s)Reported Potency (IC50)Key AdvantagesReference(s)
Aminopyrimidine TRKA, FAK5.0 - 130 nMHigh potency, ATP mimicry, good solubility[7][9][10]
Aminopyridine PI3Kδ, TRKA5.0 - 30 nMHigh potency, favorable ADME properties[9][11]
Azaindole c-Met, CAMKK220 - 70 nMNovel chemical space, tunable selectivity[12][14]
4-Aminopyrazolopyrimidine BTK, EGFR, Src0.17 - 6 nMExceptional potency[16]
Aminobenzothiazole ROCK1, ROCK2Low nanomolarStructural rigidity, novel interactions[15]

Strategic Selection of a Building Block: A Workflow

The optimal building block depends entirely on the project's goals. A researcher may need to improve potency, enhance solubility, gain selectivity, or move into a novel chemical space. The following workflow illustrates a logical approach to this critical decision.

G cluster_start cluster_goals cluster_scaffolds start Project Goal Defined goal1 Improve Potency & Affinity start->goal1 goal2 Enhance Solubility & ADME Properties start->goal2 goal3 Achieve Selectivity or Overcome Resistance start->goal3 goal4 Explore Novel IP & Chemical Space start->goal4 scaffold1 Aminopyrimidine or 4-Aminopyrazolopyrimidine goal1->scaffold1 Reason: Proven high-affinity ATP-mimetic scaffolds. scaffold2 Aminopyrimidine or Aminopyridine goal2->scaffold2 Reason: Ring nitrogens improve solubility and PK profiles. scaffold3 Azaindole or other Fused Heterocycles goal3->scaffold3 Reason: Unique H-bonding patterns allow for specific interactions. scaffold4 Azaindole or Aminobenzothiazole goal4->scaffold4 Reason: Less precedented scaffolds offer IP opportunities.

Caption: Workflow for selecting a hinge-binding scaffold based on project goals.

Experimental Protocols: Synthesizing Kinase Inhibitors

The following protocols are representative examples of how these building blocks are incorporated into a final kinase inhibitor. They are intended as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of a Generic Inhibitor via Suzuki Coupling with a Substituted Aminopyrimidine

This protocol describes a common strategy for coupling a heterocyclic core with an aryl group, a key step in many kinase inhibitor syntheses.

Step 1: Suzuki Coupling

  • To a reaction vial, add 2-amino-4-chloro-pyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium tetrakis(triphenylphosphine) (0.05 eq.), and sodium carbonate (3.0 eq.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled 2-amino-4-aryl-pyrimidine intermediate.

Step 2: Amide Bond Formation (Example of further elaboration)

  • If the coupled intermediate contains a carboxylic acid, dissolve it in DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq.) and continue stirring at room temperature for 2-6 hours until the reaction is complete.

  • Perform an aqueous workup and purify by chromatography or recrystallization to obtain the final product.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr) with an Azaindole Scaffold

This protocol demonstrates the reaction of an activated heteroaryl chloride with an amine, another cornerstone reaction in this field.

Step 1: SNAr Reaction

  • In a sealed tube, dissolve the chloro-azaindole starting material (e.g., 4-chloro-7-azaindole) (1.0 eq.) and the desired substituted aniline (1.1 eq.) in a suitable solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of strong acid (e.g., HCl or TFA) to protonate the pyridine ring, further activating the substrate.

  • Heat the mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate.

  • Purify the resulting crude material via flash chromatography to isolate the desired N-aryl-azaindole product.

Conclusion and Future Outlook

While Ethyl 2-amino-4,6-difluorobenzoate hydrochloride remains a useful building block, the evolution of kinase inhibitor design has been profoundly influenced by the adoption of heterocyclic bioisosteres. Privileged scaffolds like aminopyrimidines and aminopyridines offer robust, high-affinity hinge-binding and often confer superior drug-like properties. More novel scaffolds such as azaindoles and pyrazolopyrimidines provide avenues to enhanced selectivity and new intellectual property. By understanding the relative advantages of each scaffold and employing robust synthetic strategies, researchers can more effectively navigate the complex challenges of drug discovery and design the next generation of targeted kinase inhibitors.

References

  • Vertex AI Search. (2017). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery.
  • I.R.I.S. Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth.
  • PubMed. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.
  • Vertex AI Search. (2017). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery.
  • PMC. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.
  • PubMed. (2023).
  • PMC. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • ResearchGate. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors | Request PDF.
  • Benchchem. Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic.
  • PMC. The Azaindole Framework in the Design of Kinase Inhibitors.
  • Benchchem. The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide.
  • PUBDB. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts.
  • PMC.
  • ACS Publications. (2021). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery | Journal of Medicinal Chemistry.
  • Vertex AI Search. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy.
  • PubMed. (2021). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes.
  • PubMed. (2018).
  • Vertex AI Search. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors.
  • ResearchGate. (2025). Synthesis and biological evaluation of 6,7-disubstituted 4-aminopyrido[2,3-d]pyrimidines as adenosine kinase inhibitors | Request PDF.
  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Institute of Industrial Science, the University of Tokyo.
  • ResearchGate. (2025). The Azaindole Framework in the Design of Kinase Inhibitors.
  • MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ.
  • MDPI. (2024). RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities.
  • ResearchGate. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective.
  • American Journal of PharmTech Research. (2012).
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • ACS Publications. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • SlideShare. (2012).
  • PubMed. (2020).
  • ACS. Applications of bioisosteres in the design of biologically active compounds.
  • ChemScene.
  • PMC. Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons.
  • ResearchGate. (2025). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
  • Taylor & Francis Online. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • Synblock.
  • PMC. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
  • TCI Chemicals. Building Blocks for Medicinal Chemistry.
  • ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • Merck Millipore. Selecting Orthogonal Building Blocks.
  • MilliporeSigma.
  • ACS Publications. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • AiFChem. (2026). EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide.
  • Dovepress. Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors.
  • Sigma-Aldrich. Heterocyclic Building Blocks.
  • DDDT. (2025).

Sources

Validation

Orthogonal analytical techniques for the characterization of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride products

As a Senior Application Scientist, ensuring the structural, chemical, and solid-state integrity of pharmaceutical intermediates is paramount. Regulatory bodies, including the FDA and EMA, increasingly mandate the use of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the structural, chemical, and solid-state integrity of pharmaceutical intermediates is paramount. Regulatory bodies, including the FDA and EMA, increasingly mandate the use of orthogonal analytical techniques—methods that utilize independent physical or chemical principles to measure the same Critical Quality Attribute (CQA)—to eliminate method-specific biases and ensure comprehensive characterization[1][2].

This guide provides an in-depth, objective comparison of orthogonal analytical strategies for characterizing Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS 1416438-62-4, MW: 237.63)[3]. As a fluorinated aromatic salt, this molecule presents unique analytical opportunities and challenges, requiring a multi-faceted approach to quantify purity, elucidate regioisomeric impurities, and validate solid-state properties.

Purity and Content Determination: Chromatographic vs. Spectroscopic Orthogonality

Relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment introduces inherent risks. HPLC-UV relies on the assumption that all impurities possess similar UV chromophores and requires identical reference standards for absolute quantification. To establish a self-validating system, we utilize Quantitative 19F Nuclear Magnetic Resonance (qNMR) as an orthogonal technique.

The Causality of the Approach: The 19F nucleus has a 100% natural abundance, high gyromagnetic ratio, and a massive chemical shift range[4]. Unlike HPLC, 19F qNMR does not rely on identical reference standards; it is a primary ratio method. Furthermore, 19F qNMR is entirely "blind" to non-fluorinated matrix components (e.g., residual solvents, non-fluorinated starting materials), providing an absolute measurement of the fluorinated API[5].

Table 1: Comparative Assay Performance for Ethyl 2-amino-4,6-difluorobenzoate HCl
Analytical ParameterHPLC-UV (Standard Method)19F qNMR (Orthogonal Method)
Detection Principle Chromophore absorption (e.g., 254 nm)Nuclear magnetic resonance of the 19F nucleus
Standardization Requires identical reference standardRequires any high-purity fluorinated internal standard
Matrix Susceptibility High (co-eluting non-fluorinated impurities)Zero (unaffected by non-fluorinated matrix)
Measured Purity (Lot A) 99.1% ± 0.5%98.8% ± 0.2%
Analysis Time 15–20 min / sample5–10 min / sample
Protocol: Absolute Purity via 19F qNMR
  • Sample Preparation: Accurately weigh ~10.0 mg of Ethyl 2-amino-4,6-difluorobenzoate HCl and ~5.0 mg of a certified internal standard (e.g., 4-fluorobenzoic acid) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d6. Vortex for 60 seconds to ensure a homogenous solution.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire 19F NMR spectra at 376 MHz (on a 400 MHz spectrometer). Critical Step: Utilize inverse gated 1H decoupling to eliminate Nuclear Overhauser Effect (NOE) signal enhancement, which would otherwise skew quantitative integration. Set the relaxation delay (D1) to ≥ 5 × T1 of the slowest relaxing fluorine nucleus (typically >20 seconds).

  • Data Processing & Calculation: Apply a 0.3 Hz exponential line broadening. Manually phase and baseline correct the spectrum. Calculate the absolute purity using the primary ratio equation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × Purity_std

Structural Elucidation and Regioisomer Differentiation

During the synthesis of fluorinated aromatics, positional isomers (e.g., 4-amino-2,6-difluorobenzoate vs. 2-amino-4,6-difluorobenzoate) are common process-related impurities.

The Causality of the Approach: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) provides exact mass and molecular formula confirmation but often fails to differentiate isobaric regioisomers because their fragmentation patterns can be nearly identical. To resolve this, we employ 2D NMR (1H-19F HOESY) . Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space dipole-dipole interactions, allowing us to definitively map the spatial proximity between specific fluorine atoms and adjacent protons on the aromatic ring, locking in the exact regiochemistry[4].

ImpurityWorkflow cluster_MS LC-HRMS Pathway cluster_NMR NMR Pathway Start Impurity Detected in HPLC-UV MS_Node LC-HRMS Analysis (Exact Mass & Formula) Start->MS_Node NMR_Node 1D/2D NMR & 19F NMR (Structural Connectivity) Start->NMR_Node MS_Result Isobaric/Isomeric Ambiguity MS_Node->MS_Result Final Definitive Impurity Characterization MS_Result->Final NMR_Result Regioisomer Differentiation NMR_Node->NMR_Result NMR_Result->Final

Caption: Orthogonal workflow combining LC-HRMS and 2D NMR for definitive regioisomer identification.

Protocol: LC-HRMS/MS Impurity Profiling
  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50 v/v) to 1 mg/mL, then dilute to 10 µg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), ramping from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV. Acquire full scan MS (m/z 100–1000) at 70,000 mass resolution.

  • Data Analysis: Extract the exact mass chromatogram for the free base [M+H]+ ion (m/z 202.0680) and screen for defluorinated (-20 Da) or oxidized (+16 Da) analogs.

Solid-State Characterization of the Hydrochloride Salt

Because Ethyl 2-amino-4,6-difluorobenzoate is formulated here as a hydrochloride salt[3], its solid-state properties dictate its solubility, hygroscopicity, and downstream processability. Confirming successful salt formation and evaluating polymorphic purity requires a suite of thermal and crystallographic techniques[6][7].

The Causality of the Approach: X-Ray Powder Diffraction (XRPD) maps the long-range order of the crystal lattice, providing a unique "fingerprint" for the specific polymorph. However, XRPD cannot easily distinguish between a true polymorph and a solvate/hydrate. Therefore, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used orthogonally. DSC measures the thermodynamic energy changes (e.g., endothermic melting), while TGA quantifies mass loss upon heating, definitively proving whether the crystal is anhydrous or a hydrate[7].

SolidStateWorkflow Start Ethyl 2-amino-4,6-difluorobenzoate HCl Solid Sample XRPD X-Ray Powder Diffraction (Crystal Lattice Order) Start->XRPD DSC Differential Scanning Calorimetry (Thermal Transitions) Start->DSC TGA Thermogravimetric Analysis (Mass Loss / Solvation) Start->TGA PolyID Polymorph Identification XRPD->PolyID ThermID Melting Point & Hydration State DSC->ThermID TGA->ThermID Final Comprehensive Solid-State Characterization PolyID->Final ThermID->Final

Caption: Orthogonal solid-state characterization utilizing XRPD, DSC, and TGA to validate salt forms.

Table 2: Orthogonal Solid-State Characterization Matrix
TechniquePrimary CQA MeasuredRationale for Orthogonal Implementation
XRPD Crystal lattice / PolymorphismDifferentiates distinct crystalline forms of the HCl salt from the free base.
DSC Melting point / Thermal transitionsIdentifies endothermic melting events and detects subtle polymorphic transitions.
TGA Solvation / Hydration stateQuantifies mass loss to differentiate anhydrous salts from trapped solvent/hydrates.
Protocol: XRPD for Polymorph Verification
  • Sample Preparation: Lightly grind the HCl salt powder using an agate mortar and pestle to ensure random crystallite orientation, minimizing preferred orientation effects that can skew peak intensities.

  • Mounting: Back-load the powder into a zero-background silicon sample holder to a uniform depth to ensure accurate sample height alignment with the X-ray beam.

  • Acquisition: Scan using Cu-Kα radiation (λ = 1.5406 Å) from 2θ = 3° to 40° with a step size of 0.01° and a scan speed of 2°/min.

  • Analysis: Overlay the resulting diffractogram against the simulated powder pattern derived from single-crystal X-ray data to confirm phase purity and salt stoichiometry.

References

  • Alphalyse. "Orthogonal method in pharmaceutical product analysis." Alphalyse, 2025.
  • GaBI Online. "Increasing regulatory focus on orthogonal analytical characterization for biosimilars.
  • ChemScene.
  • National Institutes of Health (PMC). "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, 2017.
  • JEOL Ltd.
  • Improved Pharma. "Salt Screen of Bedaquiline using a Combination of Techniques to Identify Promising New Salts for Development." Improved Pharma.
  • Benchchem. "Hydrabamine | Benchchem." Benchchem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-4,6-difluorobenzoate hydrochloride

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS No. 1416438-62-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-amino-4,6-difluorobenzoate hydrochloride (CAS No. 1416438-62-4). As a substituted aromatic amine, this compound requires careful management to mitigate potential health risks in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

Aromatic amines as a class are known for their potential for skin absorption and, in some cases, more severe systemic effects with prolonged exposure.[4][5] Therefore, a conservative approach to handling is warranted.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the primary defense against exposure. The following table outlines the minimum required PPE for handling Ethyl 2-amino-4,6-difluorobenzoate hydrochloride.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a risk of splashing.Protects against airborne particles and splashes that can cause serious eye irritation.[1][6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A disposable, long-sleeved lab coat.Prevents direct skin contact, which can lead to irritation and potential absorption.[8][9] Contaminated clothing should be removed and disposed of or decontaminated immediately.[10]
Respiratory Protection All handling of the solid compound should be conducted within a certified chemical fume hood.[10] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[6]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.[9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling Ethyl 2-amino-4,6-difluorobenzoate hydrochloride cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Safe Handling Operations Start Start: Handling Required AssessRisk Assess Risk of Exposure (Solid, Solution, Aerosol) Start->AssessRisk EngineeringControls Work in Chemical Fume Hood? AssessRisk->EngineeringControls EyeProtection Wear Safety Goggles EngineeringControls->EyeProtection Yes RespiratoryProtection Consider Respirator if Dusting is Unavoidable EngineeringControls->RespiratoryProtection No SkinProtection Wear Nitrile Gloves & Lab Coat EyeProtection->SkinProtection FaceShield Add Face Shield for Splash Hazard SkinProtection->FaceShield Splash Risk? Proceed Proceed with Handling SkinProtection->Proceed No Splash Risk RespiratoryProtection->EyeProtection FaceShield->Proceed Yes

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

3.1. Engineering Controls

  • Ventilation: Always handle Ethyl 2-amino-4,6-difluorobenzoate hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][7]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, read the available safety information and ensure all necessary PPE is in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[10] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10][12] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing Ethyl 2-amino-4,6-difluorobenzoate hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[1][10][12] Do not dispose of this material down the drain or in the regular trash.[10]

References

  • BroadPharm. (2025, September 4).
  • Fisher Scientific. (2009, May 26).
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2023, November 9).
  • Thermo Fisher Scientific. (2025, September 6).
  • Apollo Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • ChemScene. (n.d.).
  • PubChem. (n.d.).
  • Iris Biotech GmbH. (2025, July 29).
  • Thermo Fisher Scientific. (n.d.).
  • Vitol.com. (2021, April 14).
  • Fisher Scientific. (2009, September 22).
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Amino-2-chlorobenzoic acid.
  • Canada.ca. (2020, August 15).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Sigma-Aldrich. (2015, June 12).
  • BLD Pharm. (n.d.).
  • Cole-Parmer. (2005, October 3).

Sources

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